Product packaging for oncogene protein vav(Cat. No.:CAS No. 126141-95-5)

oncogene protein vav

Cat. No.: B1177383
CAS No.: 126141-95-5
Attention: For research use only. Not for human or veterinary use.
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Description

The Oncogene Protein Vav (VAV1) is a research-grade recombinant protein produced for scientific investigation. VAV1 is a crucial signal transducer protein that functions primarily as a guanine nucleotide exchange factor (GEF) for Rho family GTPases, such as Rac1, thereby activating pathways that lead to cytoskeletal reorganization and alterations in gene transcription . Its expression is largely restricted to hematopoietic cells, where it plays a pivotal role in the development and activation of immune cells, including T-cells and B-cells . The protein is characterized by a complex multi-domain structure, including calponin-homology (CH), Dbl-homology (DH), pleckstrin-homology (PH), and Src-homology 2 (SH2) domains, which facilitate its regulation and diverse functions . The activity of VAV1 is tightly regulated by tyrosine phosphorylation downstream of various cell surface receptors, such as the T-cell receptor (TCR) and B-cell receptor (BCR) . Upon activation, VAV1 is a critical regulator of numerous cellular processes essential for an immune response. These include actin cytoskeleton remodeling necessary for the formation of the immunological synapse, calcium mobilization, and the activation of transcription factors like NFAT, AP-1, and NF-κB . Beyond its established GEF activity, VAV1 also performs critical adaptor or scaffolding functions independent of its catalytic role, such as in the regulation of NOTCH1 signaling . Originally identified as an oncogene due to its transforming potential when truncated, wild-type VAV1 has a complex role in cancer biology, with recent evidence pointing to both oncogenic and tumor-suppressor functions depending on the cellular context . This protein is an essential reagent for researchers studying immunology, cancer biology, and intracellular signaling pathways. This product is designated "For Research Use Only". Not for use in diagnostic or therapeutic procedures, nor for human use.

Properties

CAS No.

126141-95-5

Molecular Formula

C7?H8?Br?N?

Synonyms

oncogene protein vav

Origin of Product

United States

Molecular Architecture and Domain Specific Functions of Oncogene Protein Vav

Canonical Domain Organization of Vav Proteins

Vav proteins share a conserved structural scaffold comprising several distinct domains. nih.govtandfonline.com The sequential arrangement of these domains from the N-terminus to the C-terminus is critical for their integrated function and regulation. nih.govnih.gov This modular organization allows Vav proteins to interact with a variety of upstream regulators and downstream effectors, integrating signals from diverse receptors. nih.govmdpi.comatlasgeneticsoncology.org

The canonical domain organization includes:

Calponin-Homology (CH) domain nih.govmdpi.comnih.govatlasgeneticsoncology.orgnih.govtandfonline.comnih.govatlasgeneticsoncology.org

Acidic (Ac) region nih.govmdpi.comnih.govatlasgeneticsoncology.orgnih.govtandfonline.comnih.govatlasgeneticsoncology.org

Dbl-Homology (DH) domain nih.govmdpi.comnih.govatlasgeneticsoncology.orgnih.govtandfonline.comnih.govatlasgeneticsoncology.org

Pleckstrin-Homology (PH) domain nih.govmdpi.comnih.govatlasgeneticsoncology.orgnih.govtandfonline.comnih.govatlasgeneticsoncology.org

C1 Subtype Zinc Finger (ZF) domain mdpi.comnih.govtandfonline.com (also referred to as a cysteine-rich region nih.govatlasgeneticsoncology.org)

Src Homology 2 (SH2) domain nih.govnih.govatlasgeneticsoncology.orgnih.govtandfonline.com

Src Homology 3 (SH3) domains: N-terminal (NSH3) and C-terminal (CSH3) nih.govmdpi.comnih.govatlasgeneticsoncology.orgnih.govtandfonline.com

This arrangement, particularly the presence of a DH-PH-ZF cassette coupled with SH2 and SH3 domains, is a unique feature of Vav proteins among Rho GEFs. mdpi.comatlasgeneticsoncology.orgnih.gov

Calponin-Homology (CH) Domain

The Calponin-Homology (CH) domain is an approximately 110-amino acid module found in various cytoskeletal and signal transduction proteins. cellsignal.com While tandem CH domains in some proteins mediate F-actin binding, the single N-terminal CH domain in Vav proteins may not directly interact with actin. cellsignal.comembl-heidelberg.deebi.ac.uk Instead, the CH domain in signaling proteins like Vav is proposed to function as a regulatory domain or a scaffold for protein-protein interactions, modulating the activity of the protein. cellsignal.com The CH domain, along with the acidic region, contributes to the autoinhibited state of nonphosphorylated Vav proteins through intramolecular interactions with the catalytic core. mdpi.comnih.govcsic.esnih.govfrontiersin.org

Acidic (Ac) Region

The acidic (Ac) region is located immediately C-terminal to the CH domain. nih.govmdpi.comnih.govatlasgeneticsoncology.orgnih.govtandfonline.comnih.govatlasgeneticsoncology.org This region plays a crucial role in the regulation of Vav activity, particularly through tyrosine phosphorylation. mdpi.comnih.govnih.govcsic.esnih.govcapes.gov.br In the autoinhibited state, the acidic region interacts with the DH domain, blocking access to the catalytic site. nih.govnih.govembopress.org Tyrosine residues within the acidic region, such as Tyr142, Tyr160, and Tyr174 in Vav1, are conserved and can serve as docking sites for SH2 domain-containing proteins involved in signaling. nih.govcapes.gov.br Phosphorylation of these tyrosine residues, particularly Tyr174, is critical for relieving the autoinhibition and activating the GEF activity of the DH domain. mdpi.comnih.govnih.govembopress.orgpnas.org

Dbl-Homology (DH) Domain: Catalytic Core

The Dbl-Homology (DH) domain is the catalytic core of Vav proteins, responsible for their guanine (B1146940) nucleotide exchange factor (GEF) activity towards Rho family GTPases. mdpi.comnih.govatlasgeneticsoncology.orgnih.govatlasgeneticsoncology.orgnih.govembopress.orgpnas.orgnih.gov This domain catalyzes the exchange of GDP for GTP, thereby activating the small GTPases such as Rac1, Rac2, RhoG, and RhoA. mdpi.comcsic.esembopress.orgnih.govwikipedia.orggenecards.orguniprot.org The GEF activity of the DH domain is tightly regulated by the N-terminal (CH and Ac) and C-terminal (CSH3) regions through intramolecular interactions that maintain an autoinhibited state in the absence of activating signals. mdpi.comnih.govcsic.esatlasgeneticsoncology.orgnih.gov Activation, typically triggered by tyrosine phosphorylation, leads to a conformational change that exposes the GTPase binding site on the DH domain. mdpi.comnih.govcsic.esatlasgeneticsoncology.org

Research findings on the substrate specificity of Vav family members include:

Vav Family MemberPrimary GTPase SubstratesSecondary/Lesser SubstratesSource(s)
Vav1Rac1, Rac2, RhoG mdpi.comnih.gov
Vav2RhoA, RhoB, RhoG, Rac1, Cdc42 ebi.ac.ukgenecards.orguniprot.org
Vav3RhoG, RhoA, Rac1 wikipedia.orggenecards.orguniprot.orgebi.ac.uk

Note: Substrate specificity can vary depending on the cellular context and specific experimental conditions.

Pleckstrin-Homology (PH) Domain: Structural and Regulatory Role

The Pleckstrin-Homology (PH) domain is invariably located immediately C-terminal to the DH domain in Vav proteins. nih.govmdpi.comnih.govatlasgeneticsoncology.orgnih.govtandfonline.comnih.govatlasgeneticsoncology.orgembopress.org PH domains are known to bind to phosphatidylinositol lipids within biological membranes, and this lipid binding can play a role in targeting proteins to specific cellular locations and regulating their activity. atlasgeneticsoncology.orgcapes.gov.brnih.govebi.ac.uk The PH domain in Vav contributes to the structural integrity of the catalytic core (DH-PH-ZF cassette) and is essential for full GEF activity. mdpi.comembopress.orgembopress.org It also participates in the autoinhibitory mechanism through interactions with the N-terminal regions. nih.govfrontiersin.org Binding of specific phosphoinositides, such as phosphatidylinositol 3,4,5-trisphosphate (PIP3), to the PH domain has been suggested to contribute to the regulation of Vav GEF activity. capes.gov.brnih.gov

Src Homology 3 (SH3) Domains: N-terminal (NSH3) and C-terminal (CSH3)

Vav proteins contain two Src Homology 3 (SH3) domains, an N-terminal SH3 (NSH3) and a C-terminal SH3 (CSH3), flanking an SH2 domain at the C-terminus of the protein. nih.govmdpi.comnih.govatlasgeneticsoncology.orgnih.govtandfonline.com SH3 domains are protein interaction modules that typically bind to proline-rich sequences, often containing PxxP motifs. ebi.ac.ukembopress.orgwikipedia.org These interactions are crucial for recruiting Vav to specific signaling complexes and mediating protein-protein interactions. nih.govatlasgeneticsoncology.orgebi.ac.ukwikipedia.orgnih.gov The SH3 domains, particularly the CSH3 domain, are involved in the intramolecular autoinhibition of Vav proteins by interacting with the catalytic core. mdpi.comnih.govcsic.es Upon activation, these inhibitory interactions are relieved, allowing the SH3 domains to engage with downstream effector or adaptor proteins. mdpi.comcsic.es The NSH3 domain of Vav1, for example, has been shown to interact with the adaptor protein Grb2. ebi.ac.ukembopress.org The SH3 domains also contribute to GEF-independent adaptor functions of Vav proteins, such as the role of Vav1 SH3 domains in promoting the degradation of the intracellular domain of Notch1 by interacting with the E3 ubiquitin ligase Cbl-b. mdpi.com

Src Homology 2 (SH2) Domain: Phosphotyrosine Binding

The Src Homology 2 (SH2) domain is a modular protein interaction domain of approximately 100 amino acids that plays a crucial role in cellular signaling pathways triggered by protein tyrosine kinases explorationpub.comnih.gov. SH2 domains are known for their ability to directly bind to phosphotyrosine (pTyr) residues within specific peptide sequences explorationpub.comnih.govfrontiersin.org. This interaction is typically phosphorylation-dependent and sequence-specific, allowing SH2 domains to recruit target proteins to activated receptor tyrosine kinases or other phosphoproteins explorationpub.comnih.govfrontiersin.orgebi.ac.uk.

In Vav proteins, the SH2 domain is a key mediator of interactions with upstream signaling molecules that become tyrosine phosphorylated upon cell activation mdpi.comcsic.esexplorationpub.com. For instance, the SH2 domain of Vav3 is recruited to phosphotyrosine residues on interacting proteins, including activated growth factor receptors like EPHA2 atlasgeneticsoncology.orggenecards.orggenecards.org. This recruitment is critical for downstream signaling events, such as the activation of RAC1 GTPase and subsequent cellular processes like vascular endothelial cell migration and assembly genecards.orguniprot.org.

Research has revealed complex mechanisms of phosphotyrosine binding by the Vav SH2 domain. Studies on the Vav1 SH2 domain complexed with peptides derived from Syk, a tyrosine kinase involved in B cell signaling, have shown that the Vav SH2 domain can recognize phosphotyrosine in both a canonical pTyr pocket and a specificity pocket frontiersin.orgrcsb.org. This dual recognition capability, which can involve the binding of either singly or doubly phosphorylated peptides, increases the repertoire of phosphotyrosine binding by the Vav SH2 domain and contributes to the regulation of protein-protein interactions in cellular signaling frontiersin.orgrcsb.org.

Data on the binding of the Vav1 SH2 domain to Syk-derived peptides illustrate the specificity and complexity of these interactions.

Vav1 SH2 Binding PartnerPhosphorylation StateBinding Site(s) on Vav1 SH2Reference
Syk-derived peptideSingly phosphorylated (pY346)Specificity pocket rcsb.org
Syk-derived peptideDoubly phosphorylated (pY342, pY346)Canonical pTyr pocket and specificity pocket frontiersin.orgrcsb.org

Furthermore, some interactions involving the Vav SH2 domain can occur in a phosphotyrosine-independent manner, although the binding site localizes to the SH2 domain. An example is the constitutive interaction between Vav1 and the Mer receptor tyrosine kinase, which is SH2 domain-dependent but does not require phosphotyrosine on Mer unc.edu. Upon activation of Mer, Vav1 becomes tyrosine phosphorylated and is released from Mer, highlighting a regulated release mechanism linked to Vav1 activation unc.edu.

Proline-Rich Regions (PRR)

Vav proteins contain proline-rich regions (PRRs) that serve as binding sites for proteins containing Src Homology 3 (SH3) domains mdpi.comcsic.esexplorationpub.com. SH3 domains are small protein modules, typically around 50 residues, that recognize and bind to proline-rich sequences, often containing the consensus motif PxxP explorationpub.com. These interactions are crucial for assembling protein complexes and localizing signaling molecules within the cell explorationpub.comebi.ac.uk.

The PRR in Vav proteins, specifically the region located between the C1 domain and the SH2-SH3 cassette, forms a functional unit with the N-terminal SH3 (NSH3) domain mdpi.comcsic.es. This unit facilitates interactions with specific protein partners, such as Grb2 mdpi.comcsic.es. The binding of SH3-containing proteins to the PRRs of Vav can influence the recruitment and assembly of downstream signaling complexes, thereby modulating Vav's role in various pathways explorationpub.comebi.ac.uk.

Inter-Domain Interactions and Conformational Dynamics

The activity of Vav proteins is tightly regulated by intricate inter-domain interactions and associated conformational dynamics mdpi.commdpi.comnih.gov. In their non-phosphorylated state, Vav proteins exist in a "closed" or autoinhibited conformation mdpi.comnih.gov. This inactive state is maintained by extensive intramolecular interactions between the N-terminal domains (CH-Ac) and the C-terminal SH3 (CSH3) domain with the central catalytic DH-PH-ZF core mdpi.comcsic.esmdpi.comnih.govcsic.es. These interactions physically occlude the GTPase binding site on the DH domain and favor a conformation of the catalytic core that is not optimally efficient mdpi.comcsic.esnih.gov.

Specific interactions contributing to autoinhibition include contacts between the CH domain and the acidic region (specifically tyrosine residues like Tyr142 and Tyr160 in Vav1) with the DH and PH domains nih.govnih.govcsic.es. An alpha helix within the acidic domain, containing a key phosphosite (Tyr174 in Vav1), also interacts with the GTPase binding interface of the DH domain nih.govnih.gov. The C-terminal SH3 domain has also been shown to contribute to this intramolecular inhibition, interacting with the DH and PH domains csic.esresearchgate.net.

Upon stimulation of cells by extracellular signals, Vav proteins undergo rapid tyrosine phosphorylation at multiple sites, particularly within the acidic region (e.g., Tyr142, Tyr160, Tyr174 in mouse Vav1), the ZF domain (Tyr541, Tyr544), and the CSH3 domain (Tyr836) mdpi.comnih.gov. This phosphorylation event triggers a conformational change, leading to an "open," biologically active state mdpi.com. Phosphorylation of key tyrosine residues, such as Tyr174 in Vav1, is crucial for releasing the autoinhibition by disrupting the inhibitory interactions with the DH domain explorationpub.com.

While phosphorylation leads to a more open conformation, it is not fully understood whether the inhibitory domains completely detach from the catalytic core mdpi.com. Electron microscopy and structural studies suggest that the CSH3 domain may remain in contact with the catalytic core even in the "open" state mdpi.comcsic.es. The protein can fluctuate between different conformational and signaling states, and the extent of phosphorylation can influence which downstream signaling branches are engaged mdpi.com. The structural determinants for the autoinhibition by the CH-Ac region have been clarified through crystallographic studies of N-terminal fragments of Vav1 mdpi.commdpi.com.

Research using techniques like NMR spectroscopy has provided insights into the dynamic nature of the autoinhibited state. Studies on the autoinhibited DH domain of Vav1 suggest an equilibrium exists between a ground state where the active site is blocked and an excited state where the inhibitory helix is dissociated nih.gov. The catalytic activity and phosphorylation rate of the autoinhibited protein are dependent on the population of this excited state, indicating that internal dynamics are essential for both basal activity and full activation nih.gov.

The cooperative nature of the autoinhibition involves multiple domains. The CH domain's interactions can further suppress the activity of the DH domain, and this modulation is critical for Vav1 function nih.gov. Mutations that disrupt these intramolecular inhibitory interactions can lead to the spurious activation of Vav-dependent signaling researchgate.net.

Table 1: Key Domains and Functions of Oncogene Protein Vav

Domain NameAbbreviationLocationPrimary Function(s)Reference(s)
Calponin-HomologyCHN-terminalInvolved in autoinhibition, potential actin binding mdpi.comcsic.esnih.govmdpi.comnih.gov
AcidicAcAdjacent to CHContains regulatory tyrosine phosphorylation sites, involved in autoinhibition mdpi.comcsic.esnih.govmdpi.comcsic.es
Dbl-HomologyDHCentralCatalytic GEF activity towards Rho GTPases mdpi.comcsic.esnih.govmdpi.com
Pleckstrin-HomologyPHAdjacent to DHInvolved in catalytic core, interacts with phosphoinositides, involved in autoinhibition mdpi.comcsic.esnih.govmdpi.comnih.gov
C1 subtype Zinc FingerZFAdjacent to PHInvolved in catalytic core, contains regulatory tyrosine phosphorylation sites mdpi.comcsic.esnih.govmdpi.com
Proline-Rich RegionPRRBetween ZF and SH3-SH2-SH3 cassetteBinding site for SH3-containing proteins mdpi.comcsic.esnih.govexplorationpub.com
Src Homology 3 (N-terminal)NSH3N-terminal part of SH3-SH2-SH3 cassetteForms functional unit with PRR, facilitates protein interactions mdpi.comcsic.es
Src Homology 2SH2Middle of SH3-SH2-SH3 cassettePhosphotyrosine binding, mediates interactions with upstream PTKs mdpi.comcsic.esexplorationpub.comnih.govfrontiersin.orgebi.ac.ukrcsb.orgunc.edu
Src Homology 3 (C-terminal)CSH3C-terminal part of SH3-SH2-SH3 cassetteInvolved in intramolecular inhibition, contains regulatory tyrosine phosphorylation sites mdpi.comcsic.esmdpi.comcsic.esresearchgate.net

Table 2: Examples of Inter-Domain Interactions in Vav Autoinhibition

Interacting DomainsInteraction TypeEffect on Vav ActivityReference(s)
CH-Ac and DH-PH-ZFIntramolecularInhibitory (occludes GTPase binding) mdpi.comcsic.esmdpi.comnih.govcsic.es
Acidic helix and DHIntramolecularInhibitory nih.govnih.gov
CSH3 and DH-PHIntramolecularContributes to inhibition csic.esresearchgate.net

The dynamic interplay between these domains, regulated by tyrosine phosphorylation, dictates the switch between the inactive and active conformations of this compound, thereby controlling its GEF and adaptor functions in diverse cellular signaling pathways.

Regulation of Oncogene Protein Vav Activity

Post-Translational Modifications

Post-translational modifications (PTMs) are critical events that alter the function, localization, and interaction of proteins after their synthesis. For Vav proteins, PTMs serve as crucial switches that dictate their activation state and downstream signaling outputs.

Tyrosine Phosphorylation: Primary Activation Mechanism

Tyrosine phosphorylation is widely recognized as the principal mechanism for activating Vav proteins. This modification triggers significant conformational changes that are essential for unleashing Vav's catalytic and adaptor functions.

In their basal, nonphosphorylated state, Vav proteins exist in an autoinhibited or "closed" conformation. This inhibited state is maintained by extensive intramolecular interactions between the N-terminal regions (Calponin-Homology (CH) and Acidic (Ac) domains) and the C-terminal Src-Homology 3 (CSH3) domain with the central catalytic core, which includes the Dbl-Homology (DH), Pleckstrin-Homology (PH), and Zinc Finger (ZF) domains. genecards.orgrcsb.orgnih.govnih.govsinobiological.comuniprot.org These interactions effectively occlude the GTPase binding site within the DH domain and favor a catalytically incompetent conformation of the DH-PH-ZF cassette, thereby suppressing Vav's GEF activity. nih.govnih.govsinobiological.comuniprot.org

Upon receiving activating signals, such as those downstream of protein tyrosine kinases, Vav proteins undergo phosphorylation on specific tyrosine residues. genecards.orgrcsb.orggenecards.orgwikipedia.orgrcsb.org This phosphorylation event leads to the disruption of the autoinhibitory intramolecular interactions. genecards.orgrcsb.orgnih.govrcsb.org The release of these constraints exposes the catalytic DH domain and other effector sites, transitioning Vav to an "open," active conformation. genecards.orgrcsb.org This conformational change is essential for Vav to efficiently catalyze the exchange of GDP for GTP on Rho GTPases, thereby activating them. genecards.orgwikipedia.orgidentifiers.org

Research has identified several key tyrosine residues whose phosphorylation is critical for regulating Vav activity. In Vav1, prominent regulatory phosphosites are located within the acidic region and the CSH3 domain. Key tyrosine residues in the acidic region include Y142, Y160, and Y174. nih.govsinobiological.comuniprot.orggenecards.org Phosphorylation of these residues, particularly Y174, is crucial for releasing the autoinhibition and is conserved across Vav family members. sinobiological.comgenecards.orgrcsb.org Mutations at these sites can significantly impact Vav's ability to become activated and transmit downstream signals. For instance, a Y-to-F mutation at Y174 in Vav1 can lead to oncogenic activation and enhance Vav-mediated signals. genecards.org

Additional regulatory tyrosine sites have been identified in the CSH3 domain, such as Y826, Y836, and Y841 in Vav1, which also contribute to the activation of both catalytic and noncatalytic functions. The phosphorylation status of multiple tyrosine residues can influence the specific downstream signaling branches that Vav engages, suggesting that Vav can exist in different conformational and signaling states depending on the extent of phosphorylation. sinobiological.com

Here is a table summarizing some key regulatory tyrosine phosphosites in human Vav1:

Phosphosite (Human Vav1)LocationKnown Regulatory Role
Y142Acidic RegionInvolved in stabilizing autoinhibited structure. nih.govuniprot.org
Y160Acidic RegionInvolved in stabilizing autoinhibited structure. nih.govuniprot.org
Y174Acidic RegionCritical for releasing autoinhibition; conserved. sinobiological.comuniprot.orggenecards.orgrcsb.org
Y826CSH3 DomainContributes to activation.
Y836CSH3 DomainContributes to activation; conserved. sinobiological.com
Y841CSH3 DomainContributes to activation.

The tyrosine phosphorylation of Vav proteins is carried out by upstream protein tyrosine kinases (PTKs). These kinases are typically activated following the engagement of various cell surface receptors, such as antigen receptors in immune cells or receptor tyrosine kinases (RTKs). wikipedia.org

Prominent upstream PTKs that phosphorylate Vav include members of the Src family (e.g., Lck, Fyn) and the Syk/ZAP-70 family. wikipedia.orgrcsb.orgidentifiers.org In lymphocytes, for instance, activation of T cell receptors (TCRs) or B cell receptors (BCRs) leads to the activation of Src family kinases, which in turn phosphorylate ITAMs (Immunoreceptor Tyrosine-based Activation Motifs) on receptor subunits. Phosphorylated ITAMs then recruit Syk or ZAP-70, which further phosphorylate and activate downstream targets, including Vav. rcsb.orgidentifiers.org

The interaction between Vav and upstream PTKs is often facilitated by Vav's SH2 domain, which can bind to phosphotyrosine residues on activated receptors or adaptor proteins. genecards.orgrcsb.org Adaptor molecules can also play a role in bringing Vav into proximity with the kinases, ensuring efficient phosphorylation. The specific PTK involved can depend on the cell type and the nature of the activating stimulus. For example, Fyn has been shown to be particularly important for Vav phosphorylation under conditions of low-affinity TCR signaling.

Identification of Key Regulatory Phosphosites

Acetylation

Beyond tyrosine phosphorylation, acetylation of lysine (B10760008) residues has emerged as another post-translational modification that regulates Vav protein activity, particularly for Vav1. Vav1 can undergo acetylation on multiple lysine residues in a manner dependent on cell stimulation and its SH2 domain. genecards.orgrcsb.org

Studies have identified specific lysine acetylation sites in Vav1, including K222, K252, K587, and K716. rcsb.org Acetylation at these sites has been shown to negatively regulate the adaptor function of Vav1, specifically impacting its ability to stimulate the nuclear factor of activated T cells (NFAT). rcsb.org This suggests that acetylation can modulate the signaling diversification properties of Vav1, allowing it to differentially affect downstream pathways. rcsb.org Unlike tyrosine phosphorylation, lysine acetylation as a regulatory mechanism may not be conserved across all members of the Vav family. rcsb.org

Caspase-Mediated Cleavage

Vav proteins, particularly Vav1, are also subject to proteolytic cleavage by caspases during apoptosis. This caspase-mediated cleavage serves as a mechanism to inactivate Vav1 during programmed cell death, thereby affecting downstream signaling pathways that are critical for cell survival and function. nih.gov

In Vav1, a specific caspase cleavage site has been identified at aspartic acid residue 161 (D161), within the sequence DLYD161. Mutation of this site, or an adjacent alternative cleavage site (DQID150D), can protect Vav1 from caspase-mediated proteolysis both in vitro and in vivo. Cleavage at D161 generates a C-terminal fragment of approximately 76 kDa (Vav1p76). This cleavage product exhibits altered signaling capabilities compared to full-length Vav1. While Vav1p76 can still activate certain pathways, such as JNK in T cells, it shows a diminished capacity to activate others, including the phosphorylation of p38/HOG1 and the transcription factors NF-AT, AP-1, and NF-kappaB. Consequently, the caspase-mediated inactivation of Vav1 during apoptosis can prevent critical cellular responses, such as IL-2 transcription, which is essential for T cell function.

Proteolysis

Proteolysis represents a post-translational mechanism that can control the activity and levels of Vav proteins. Research indicates that Vav proteins are potentially subject to regulation by proteolysis, including caspase-mediated cleavage and ubiquitin-mediated degradation nih.govmdpi.comcsic.es. A detailed research finding highlights the role of Suppressor of Cytokine Signaling 1 (SOCS1) in targeting Vav proteins for degradation. SOCS1 has been shown to stimulate the polyubiquitination of Vav proteins in vivo. This process is stabilized by proteasomal inhibitors, suggesting that SOCS1 acts as a substrate-specific recognition component of a ubiquitin ligase complex that programs Vav degradation researchgate.net. SOCS1 forms a complex with Vav through interactions between the N-terminal regulatory region of Vav and the SH2 domain of SOCS1, independently of phosphotyrosine researchgate.net. This interaction leads to decreased steady-state levels of co-transfected Vav and onco-Vav, and a reduction in the focus-forming activity of onco-Vav researchgate.net.

Transcriptional and Post-Transcriptional Regulation

The expression and activity of oncogene protein Vav are finely tuned at both the transcriptional and post-transcriptional levels, involving intricate regulatory networks.

Gene Expression Regulation

The expression of the VAV gene, particularly VAV1, is largely restricted to hematopoietic cells, although ectopic expression can occur in certain non-hematopoietic cancers genecards.orgashpublications.orgoncotarget.comnih.gov. The transcriptional regulation of VAV involves specific DNA elements. Studies on the murine vav gene have identified DNase I hypersensitive (HS) sites in the chromatin surrounding the gene, located both upstream and downstream of the transcription start site ashpublications.orgnih.gov. These HS sites appear to be involved in hematopoietic-specific expression ashpublications.orgnih.gov. For instance, a vav DNA fragment containing HS1 promoted expression in a myeloid cell line but not in a fibroblast line nih.gov. Expression in leukocytes of transgenic mice required the presence of HS2 and HS5 nih.gov.

Transcriptional factors also play a role in regulating VAV gene expression. The concerted action of demethylation and transcriptional factors, such as c-Myb, has been implicated in the ectopic expression of human VAV1 in non-hematopoietic cancer cells nih.govcsic.es. Furthermore, the mouse Vav3 gene can be transcriptionally activated by the aryl hydrocarbon receptor (Ahr) under normal physiological conditions csic.es.

Differential regulation of gene transcription by different Vav family members has been observed. In T cells, while both VAV1 and VAV3 undergo tyrosine phosphorylation upon T cell receptor (TCR) cross-linkage, they regulate distinct transcriptional events. Depletion of VAV1 affects TCR-mediated IL-2 promoter activity, whereas VAV3 function is specifically required for coupling TCR stimulation to serum response element (SRE)-mediated gene transcription rupress.orgnih.gov.

MicroRNA-Dependent Modulation

MicroRNAs (miRNAs) are small non-coding RNAs that negatively regulate gene expression at the post-transcriptional level exp-oncology.com.uaplos.org. Vav proteins are subject to modulation by microRNAs nih.govmdpi.comcsic.es. Genetic evidence from Caenorhabditis elegans demonstrates microRNA-dependent regulation of Vav. In C. elegans, vav-1, an ortholog of the Vav oncogene, is a target of mir-61. Expression of mir-61 is a direct transcriptional target of LIN-12/Notch activation, and the down-regulation of VAV-1 by mir-61 promotes LIN-12 activity, suggesting a feedback loop mechanism nih.govcsic.esplos.orgnih.govnih.gov.

In mammals, specific microRNAs have also been shown to target Vav proteins. For example, miR-331-3p has been identified as a direct functional target of both ErbB2 and VAV2 in non-small-cell lung cancer cells. Overexpression of miR-331-3p suppressed epithelial-mesenchymal transition, migration, and metastasis in these cells, and this effect was mediated, in part, through targeting VAV2 cancerindex.org.

Epigenetic Mechanisms

Epigenetic mechanisms, including DNA methylation and histone modifications, contribute to the regulation of Vav protein expression and function nih.govmdpi.comcsic.esresearchgate.net. These mechanisms can influence chromatin structure and accessibility, thereby affecting gene transcription.

The ectopic expression of human VAV1 in non-hematopoietic cancer cells can involve epigenetic mechanisms, specifically the concerted action of demethylation and transcriptional factors nih.govcsic.es. This suggests that changes in DNA methylation patterns at the VAV1 locus can contribute to its aberrant expression in certain cancers.

Furthermore, epigenetic regulators can directly interact with Vav proteins or influence pathways in which Vav is involved. For instance, the histone methyltransferase EZH2 has been shown to interact with VAV, and this interaction is critical for the transforming capacity of EZH2 in promoting accelerated tumorigenesis cancerindex.org. While EZH2 is known for its epigenetic roles, its interaction with VAV highlights a potential extranuclear, epigenetic-independent function that impacts cellular transformation cancerindex.org.

Studies on T cell differentiation have also provided insights into the interplay between epigenetic regulation and Vav function. Utx, a demethylase responsible for removing repressive H3K27me3 marks, has been shown to be a crucial regulator in T cell development. In Utx-ablated (Vav-Cre) iNKT cells, there is an increase in repressive H3K27me3 marks and a decrease in activation-associated H3K4me3 marks at the promoters of iNKT cell signature genes occupied by Utx researchgate.netmdpi.com. This indicates that epigenetic modifications regulated by enzymes like Utx can influence the expression of genes downstream of or related to Vav signaling pathways, particularly in immune cell development.

Subcellular Localization and Translocation Dynamics

The subcellular localization of Vav proteins is dynamically regulated and is crucial for their function, particularly their GEF activity which is exerted at specific cellular locations.

Plasma Membrane Recruitment

Recruitment to the plasma membrane is a critical step for the activation of Vav proteins, as it allows them to interact with upstream tyrosine kinases and downstream Rho GTPases that are often localized at the membrane nih.govtandfonline.comresearchgate.net. This translocation is a regulated process that can occur through different mechanisms.

One mechanism involves direct SH2-mediated interactions with phosphorylated coreceptors located at the plasma membrane tandfonline.com. Alternatively, Vav proteins can first interact with cytosolic adaptor molecules via their SH2, PRR-NSH3, or CSH3 domains and subsequently utilize these adaptors to dock onto phosphorylated proteins at the plasma membrane, such as coreceptors, membrane-anchored scaffolding proteins (like LAT), or TCR-localized adaptor molecules tandfonline.com.

The activity of upstream protein tyrosine kinases is essential for the membrane recruitment and subsequent phosphorylation of Vav proteins tandfonline.comresearchgate.net. For example, Syk activity is required for the recruitment of Vav to the plasma membrane upon FcεRI engagement researchgate.net. In T cells, the association of VAV3 with the adapter protein SLP-76 is critical for its membrane translocation and recruitment to the immunological synapse researchgate.netnih.gov. Mutations in VAV3 that disrupt its binding to SLP-76 also abolish its membrane translocation nih.gov. Furthermore, studies using mutants have shown that the C-terminal SH domain region of Vav is important for its translocation to the tips of filopodia nih.gov.

The dynamic localization of Vav proteins to specific membrane domains, such as filopodia tips, is transient and dependent on actin-based protrusive events nih.gov. This precise spatial and temporal control of Vav localization is essential for regulating downstream signaling pathways and cellular processes like cytoskeletal reorganization and cell migration nih.govsdbonline.org.

Nuclear Translocation and Putative Nuclear Functions

While primarily known for their roles in the cytoplasm and at the plasma membrane, Vav proteins, particularly Vav1, have been observed to translocate to the nucleus. nih.govnih.gov This nuclear translocation is often dependent on cellular stimulation. nih.gov

Studies on Vav1 have identified a nuclear localization signal (NLS) within its PH domain, suggesting a mechanism for its import into the nucleus. mdpi.comatlasgeneticsoncology.orgnih.gov Conversely, the C-terminal SH3 domain of Vav1 appears to play a crucial role in retaining the protein in the cytoplasm. Deletion of this C-terminal SH3 domain has been shown to induce the nuclear translocation of Vav1 constructs. nih.govcore.ac.uk Arginine methylation events have also been suggested to contribute to the nuclear translocation of Vav1. mdpi.com

Within the nucleus, Vav proteins are not merely passive occupants. Research indicates that nuclear Vav1 is a component of transcriptionally active complexes, specifically those involving nuclear factor of activated T cells (NFAT) and nuclear factor (NF)κB. nih.govnih.gov The C-terminal SH3 domain, despite its role in cytoplasmic retention, is critical for the formation of these nuclear complexes. nih.govnih.gov This suggests a complex regulatory mechanism where the SH3 domain is involved in both cytoplasmic localization and the formation of nuclear complexes.

Nuclear Vav1 can act as a component and facilitator of NFAT and NFκB-like transcriptional activity. nih.govnih.gov For example, Vav1 has been shown to upregulate the expression of the interleukin-2 (B1167480) (IL-2) gene, primarily through its influence on the distal NFAT site in the IL-2 gene promoter. nih.gov However, studies suggest that a Rac1-dependent JNK/c-Jun/AP-1 pathway, rather than the Ca2+/NFAT pathway directly, plays a more predominant role in this Vav-mediated IL-2 promoter activation. nih.gov

Furthermore, Vav1 and Vav3 have been associated with transcriptional responses mediated by the transcription factor PU.1. tandfonline.com Vav1 has also been reported to associate with the nuclear protein KU-70, a subunit of the DNA-dependent protein kinase, via its C-terminal SH3 domain. core.ac.uk The presence of tyrosine-phosphorylated Vav in the nuclear compartment of stimulated cells, such as HL-60 granulocytes, further supports the notion of regulated nuclear activity for Vav proteins. core.ac.uk

Table 2: Factors Influencing Vav1 Nuclear Translocation and Retention

FactorLocation/Domain InvolvedEffect
Nuclear Localization SignalPH domain mdpi.comatlasgeneticsoncology.orgnih.govPromotes nuclear import. mdpi.comnih.gov
C-terminal SH3 DomainC-terminus nih.govcore.ac.ukMediates cytoplasmic retention. nih.govcore.ac.uk
Arginine MethylationNot specified mdpi.comMay contribute to nuclear translocation. mdpi.com
Cellular StimulationVarious receptors nih.govInduces nuclear translocation. nih.gov

Endosomal Localization

Beyond their well-established roles at the plasma membrane and in the cytoplasm, Vav proteins have also been found to localize to endosomal compartments, influencing processes such as receptor trafficking and endocytosis. explorationpub.combiologists.com This endosomal localization contributes to their regulatory functions in cell migration and signaling pathways that control cytoskeletal dynamics. explorationpub.combiologists.com

Vav2, for instance, has been observed to co-localize with the Epidermal Growth Factor Receptor (EGFR) and Rab5, a marker for early endosomes, following stimulation with EGF. biologists.comnih.gov This co-localization suggests that Vav2 is present on endosomes containing internalized EGFR.

Research indicates that Vav2 can influence the trafficking and degradation of internalized receptors. Expression of Vav2 has been shown to delay the internalization and subsequent degradation of EGFR, leading to enhanced phosphorylation of EGFR and downstream signaling molecules like ERK and Akt. nih.gov This effect of Vav2 on EGFR stability is dependent on its GEF activity. nih.gov Conversely, knockdown of Vav2 expression in cells has been shown to accelerate EGFR degradation. nih.gov The influence of Vav2 on EGFR stability is also modulated by its interaction with specific endosome-associated proteins and requires the function of RhoA. nih.gov

Vav proteins' involvement in endocytosis extends to other contexts as well. They have been reported to regulate ligand-receptor endocytosis in various cell types. nih.gov In macrophages, Vav-deficient cells exhibit impaired maturation of endocytic vesicles containing oxidized low-density lipoprotein (oxLDL), which leads to reduced foam cell formation. nih.gov

A key player in this endosomal function is the interaction between Vav proteins and dynamin. A Vav-dynamin signaling axis has been identified as critical for CD36-mediated oxLDL uptake and foam cell formation in macrophages. nih.gov This axis regulates calcium signals and the trafficking of oxLDL-containing endosomes. nih.gov Dynamin-2, a large GTPase involved in the fission of endocytic vesicles from the plasma membrane, co-localizes with Vav1 and internalized oxLDL in macrophages and is essential for the endocytosis of these vesicles. nih.gov

Furthermore, the regulation of Rac1, a primary target of Vav GEF activity, is linked to endosomal compartments. Rac1-mediated rearrangements of the actin cytoskeleton, crucial for processes like T-cell activation and spreading, depend on the association of Rac1 with Rab11-FIP3-positive recycling endosomes. embopress.org Rab11 and its effector protein FIP3 regulate the subcellular localization of Rac1, controlling the balance between membrane-associated and endosome-associated Rac1. embopress.org This highlights how Vav-mediated activation of Rac1 can exert its effects from endosomal platforms.

Table 3: Vav Protein Localization and Function in Endosomes

Vav Family MemberCo-localizes WithAssociated Proteins/PathwaysObserved Effects
Vav2EGFR, Rab5 biologists.comnih.govRhoA, Endosome-associated proteins nih.govDelays EGFR internalization and degradation, enhances downstream signaling. nih.gov
Vav1Internalized oxLDL nih.govDynamin-2 nih.govRegulates oxLDL uptake and endosome trafficking in macrophages. nih.gov
Vav (general)Rab11-FIP3 (via Rac1) embopress.orgRac1, Rab11, FIP3 embopress.orgInvolved in Rac1-mediated cytoskeletal rearrangements from endosomes. embopress.org

Signal Transduction Pathways Mediated by Oncogene Protein Vav

Canonical GEF-Dependent Signaling

The primary and best-understood function of Vav proteins is their role as guanine (B1146940) nucleotide exchange factors (GEFs) for members of the Rho family of small GTPases. tandfonline.comnih.govmdpi.com As GEFs, Vav proteins catalyze the exchange of GDP for GTP on Rho GTPases, thereby transitioning them from an inactive (GDP-bound) to an active (GTP-bound) state. nih.govashpublications.org This catalytic activity is primarily mediated by the DH domain, in concert with the adjacent PH and ZF regions. mdpi.comnih.gov A unique characteristic of Vav proteins among Rho GEFs is their regulation by tyrosine phosphorylation. nih.govmdpi.comcytoskeleton.comnih.gov Tyrosine phosphorylation, often triggered by upstream protein tyrosine kinases (PTKs) activated by various receptors (including receptor tyrosine kinases and immunoreceptors), induces conformational changes in Vav proteins that relieve an autoinhibitory state and enhance their GEF activity. tandfonline.comcytoskeleton.comexplorationpub.commdpi.comresearchgate.net

Activation of Rho Family GTPases

Vav proteins are established GEFs for several members of the Rho family GTPases. tandfonline.comnih.gov The specific Rho GTPases activated can vary depending on the Vav isoform and the cellular context. nih.gov

Vav proteins are considered key GEFs for Rac1. cytoskeleton.comnih.govsdbonline.orgatlasgeneticsoncology.orgontosight.ai The activation of Rac1 by Vav involves the binding of Vav to Rac1, which promotes the exchange of GDP for GTP. ontosight.ai This interaction and subsequent activation are significantly enhanced by tyrosine phosphorylation of Vav. explorationpub.comontosight.aiaai.org Studies have shown that Vav undergoes rapid tyrosine phosphorylation upon stimulation through various immune receptors, leading to the activation of nucleotide exchange on endogenous Rac1. aai.org For instance, in NK cells, contact with sensitive tumor targets or activation through FcγRIII leads to Vav tyrosine phosphorylation and concomitant Rac1 activation. aai.org The GEF activity of Vav towards Rac1 is crucial for processes requiring actin cytoskeleton reorganization, such as the formation of the immunological synapse, phagocytosis, and cell migration. atlasgeneticsoncology.orgontosight.aiaai.org

While Vav proteins are well-known activators of Rac1, their role in activating Cdc42 is sometimes considered controversial or context-dependent. cytoskeleton.comnih.gov However, several studies indicate that Vav proteins, including specific isoforms like Vav2 and potentially Vav1, can activate Cdc42. researchgate.netnih.govmolbiolcell.orgnih.gov For example, studies in PC12 cells stimulated with Nerve Growth Factor (NGF) have shown that Vav2 and Vav3 are recruited to the plasma membrane in a PI3-kinase-dependent manner and contribute to the activation of both Rac1 and Cdc42, initiating neurite outgrowth. molbiolcell.org In vitro GEF assays have also suggested that Vav proteins can catalyze nucleotide exchange on Cdc42. nih.govnih.gov Despite some conflicting findings, evidence supports a role for Vav proteins in Cdc42 activation in specific signaling contexts. biologists.com

Vav proteins, particularly Vav2 and Vav3, have been shown to act as GEFs for RhoA. cytoskeleton.comnih.govresearchgate.netnih.gov This activation can occur in a phosphotyrosine-dependent manner, similar to the activation of Rac1. nih.gov Studies have demonstrated that wild-type Vav2, upon tyrosine phosphorylation, can induce cytoskeletal changes resembling those observed with RhoA activation. nih.gov Furthermore, oncogenic forms of Vav2 can synergize with RhoA in cellular transformation. nih.gov Vav-associated RhoA activation has been implicated in regulating various cellular processes, including cell growth and migration. researchgate.net

Cdc42 Activation

Downstream Effector Pathways of Activated Rho GTPases

Once activated by Vav-mediated GDP-GTP exchange, Rho family GTPases interact with a diverse array of downstream effector proteins to regulate a multitude of cellular processes. ashpublications.org The specific effector pathways engaged depend on the activated Rho GTPase (Rac1, Cdc42, or RhoA) and the cellular context.

Activated Rac1 and Cdc42 are primarily known for their roles in regulating the actin cytoskeleton, influencing processes like lamellipodia and filopodia formation, cell migration, and cell adhesion. ontosight.aicancerindex.org Key effectors of Rac1 and Cdc42 include PAKs (p21-activated kinases) and WASP (Wiskott-Aldrich syndrome protein) family proteins. ontosight.ai These effectors mediate changes in actin dynamics. ontosight.ai

RhoA, when activated, is largely involved in the formation of stress fibers and focal adhesions, processes crucial for cell adhesion, contraction, and migration. portlandpress.com A major downstream effector of RhoA is the Rho-associated protein kinase (ROCK). researchgate.net

Beyond cytoskeletal rearrangements, activated Rho GTPases also influence other cellular functions, including gene transcription, cell cycle progression, cell growth, and survival, by activating various signaling cascades such as the NF-κB and STAT3 pathways. researchgate.netresearchgate.netcancerindex.org For example, Vav-associated Rac1/RhoA activation can influence inflammatory responses. researchgate.net

GEF-Independent (Adaptor) Signaling Functions

In addition to their canonical role as GEFs, Vav proteins also possess GEF-independent or adaptor functions. nih.govmdpi.comtandfonline.comexplorationpub.comnih.govmdpi.comresearchgate.netaai.org These functions are mediated by the various protein-protein interaction domains present in Vav proteins, such as the SH2, SH3, and proline-rich regions, which allow them to interact with numerous other signaling molecules and act as molecular scaffolds. nih.govmdpi.comnih.govexplorationpub.comaai.org

One of the most well-characterized GEF-independent functions of Vav proteins is the activation of the Nuclear Factor of Activated T cells (NFAT) in lymphocytes. mdpi.comexplorationpub.comnih.govnih.govatlasgeneticsoncology.org This pathway involves signals originating from the CH domain of Vav1 and requires Vav1-dependent activation of PLC-γ, leading to calcium release necessary for calcineurin activation and subsequent NFAT stimulation. explorationpub.comnih.gov This function can occur independently of Vav's GEF activity. nih.gov

Vav proteins also contribute to the assembly and stabilization of signaling complexes, often referred to as signalosomes. portlandpress.comfrontiersin.org For instance, Vav proteins are required for the proper formation of the LAT–Gads–SLP-76–PLCγ2 signalosome downstream of the T cell receptor (TCR). portlandpress.com This scaffolding role in signalosome assembly can be independent of their GEF activity and is crucial for optimal regulation of downstream effectors like PLCγ isoforms. portlandpress.com

Furthermore, Vav proteins can participate in signaling diversification events by linking Rho GTPase pathways to other cascades, such as the Ras-MAPK pathway. frontiersin.orgcsic.esembopress.org In lymphocytes, Vav/Rac1 signaling can stimulate RasGRP1, a GEF for Ras GTPases, thereby activating the Ras pathway. embopress.org This cross-talk, while initiated by Vav's GEF activity on Rac1, involves a relay mechanism highlighting the complex interplay mediated by Vav proteins. embopress.org

Direct Protein-Protein Interactions

Vav proteins engage in numerous direct protein-protein interactions mediated by their various modular domains, including SH2, SH3, DH, and PH domains. mdpi.comnih.govatlasgeneticsoncology.org The SH2 domain is critical for binding to phosphorylated tyrosine residues on activated receptors or associated signaling proteins, facilitating Vav's recruitment to the plasma membrane and its subsequent phosphorylation and activation. nih.govsdbonline.orgnih.govpnas.org For instance, the SH2 domain of Vav binds to specific phosphorylated tyrosine residues on kinases like ZAP70 and Syk, an interaction necessary for Vav phosphorylation during antigen receptor signaling. nih.govresearchgate.netaacrjournals.org

The SH3 domains of Vav can bind to proline-rich motifs in other proteins, further expanding its interaction network. mdpi.comatlasgeneticsoncology.org These interactions are crucial for recruiting Vav into signaling complexes and mediating its diverse functions. Vav has been shown to interact with a variety of proteins, including adaptor proteins like SLP-76, BLNK, and Grb2, kinases such as Src family kinases, Syk, ZAP70, ITK, and BTK, and cytoskeletal proteins. nih.govatlasgeneticsoncology.orgaacrjournals.orguniprot.org

Scaffolding Functions

Beyond their GEF activity, Vav proteins also function as molecular scaffolds, bringing together different signaling molecules to facilitate complex formation and signal propagation. monterosatx.commdpi.comnih.gov These scaffolding functions can be independent of their GEF activity. monterosatx.comnih.gov For example, Vav1's scaffolding role is important for stabilizing microclusters of the adaptor protein SLP-76, which are essential signaling platforms in T cell activation. researchgate.netnih.gov These non-catalytic functions, particularly those encoded by the catalytic core and flanking regions, contribute to processes like calcium entry in T cells. biologists.com The SH3 domains are also implicated in scaffolding by binding to various protein partners. mdpi.com

Integration of Upstream Signals from Cell Surface Receptors

Vav proteins act as key integrators of signals emanating from a diverse array of cell surface receptors, coupling these external cues to intracellular signaling cascades, particularly those involving Rho GTPases and cytoskeletal dynamics. nih.govsdbonline.orgnih.govnih.gov

Receptor Tyrosine Kinases (RTKs)

Mammalian Vav proteins are known to couple signals from RTKs to the activation of Rho/Rac GTPases, influencing processes like cell differentiation and proliferation. sdbonline.org Vav proteins are tyrosine phosphorylated in response to the activation of various RTKs. nih.govnih.govnih.gov For example, Vav2 is a substrate of the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), undergoing tyrosine phosphorylation and associating with these receptors upon ligand stimulation. pnas.orgnih.govnih.gov The interaction between Vav and activated RTKs is often mediated by the SH2 domain of Vav binding to phosphorylated tyrosine residues on the receptor. nih.govpnas.orgbiologists.com Studies have shown that multiple tyrosine residues on the activated PDGFR can mediate Vav2 tyrosine phosphorylation, suggesting direct binding to multiple sites or coupling via adaptor proteins. nih.gov

Antigen Receptors (T-Cell Receptor, B-Cell Receptor)

Vav proteins, especially Vav1 in hematopoietic cells, are rapidly tyrosine phosphorylated following the activation of antigen receptors like the T-Cell Receptor (TCR) and B-Cell Receptor (BCR). nih.govaai.orgatlasgeneticsoncology.orgresearchgate.netaai.org This phosphorylation is a critical step in coupling antigen receptor signaling to downstream events, including cytoskeletal reorganization and activation of pathways leading to cytokine production and proliferation. aai.orgatlasgeneticsoncology.orgaai.org

Upon antigen receptor engagement, Src family kinases phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) on receptor subunits, which then recruit Syk/ZAP-70 kinases. nih.govaacrjournals.org These kinases, in turn, phosphorylate multiple downstream proteins, including Vav. nih.govaacrjournals.org The physical interaction between Vav and Syk/ZAP-70, mediated by the Vav SH2 domain binding to specific phosphorylated tyrosine residues on the kinases, is essential for Vav phosphorylation. nih.govresearchgate.netaacrjournals.org

Vav is crucial for TCR-induced actin polymerization and the formation of the immunological synapse. nih.govaai.orgatlasgeneticsoncology.orgaai.org In B cells, Vav interacts with the co-stimulatory molecule CD19, which facilitates Vav's proximity to associated kinases like Lyn and Syk, promoting Vav phosphorylation upon BCR stimulation. nih.govaai.org Vav is required for antigen receptor-induced proliferation of both B and T cells in vitro. aai.org All three Vav isoforms (Vav1, Vav2, and Vav3) can be tyrosine phosphorylated upon engagement of antigen receptors in T and B cell lines. nih.govresearchgate.net

Co-stimulatory Receptors (e.g., CD28)

Co-stimulatory receptors, such as CD28 on T cells, play a significant role in modulating antigen receptor signaling, and Vav proteins are involved in this process. aai.orgnih.gov CD28 co-stimulation can enhance TCR-driven gene expression and T cell activation. aai.org Vav1 is tyrosine phosphorylated upon CD28 engagement and plays a key role in CD28-mediated signaling. aai.orgaai.org CD28 can amplify TCR-induced ZAP-70 activity and the association of Vav with ZAP-70 and LAT, suggesting a convergence of TCR and CD28 signals at the level of Vav activation. aai.org

The interaction between Vav1 and CD28 appears to be indirect, potentially requiring adaptor proteins like Grb2. researchgate.netnih.govnih.gov Grb2 can constitutively associate with Vav and may facilitate the interaction of Vav with the CD28 signaling complex. researchgate.netnih.gov CD28 co-stimulation is associated with Vav and SLP-76 signaling to the actin-regulatory Rac1 GTPase and contributes to actin dynamics in T cells. pnas.org

Cytokine Receptors

Vav proteins also participate in signaling pathways activated by various cytokine receptors. nih.govnih.govaai.orgnih.gov Triggering of cytokine receptors can induce rapid and transient tyrosine phosphorylation of Vav. nih.govnih.govnih.gov For example, Vav associates with the type I interferon (IFN) receptor, and this interaction is increased upon IFN-alpha/beta stimulation. nih.gov Studies suggest that Janus kinase (Jak) family kinases, which are constitutively associated with cytokine receptors, are involved in Vav phosphorylation following receptor aggregation induced by cytokine binding. nih.govresearchgate.net The interaction between Vav and Jak kinases appears to be mediated by the Vav SH2 domain binding to phosphorylated sequences on the activated kinases. nih.govresearchgate.net The Tyk-2 kinase, a member of the Jak family, has been shown to form a stable complex with Vav and is strongly suggested to regulate its tyrosine phosphorylation during type I IFN receptor engagement. nih.gov

Here is a summary of key protein interactions and their roles in Vav-mediated signaling:

Interacting ProteinVav Domain InvolvedReceptor/Pathway ContextRole in Vav SignalingSource
ZAP70SH2TCR/BCR signalingTyrosine kinase that phosphorylates Vav; physical interaction is mandatory for Vav activation. nih.govresearchgate.netaacrjournals.org
SykSH2BCR, NK cell, Integrin signalingTyrosine kinase that phosphorylates Vav; physical interaction is mandatory for Vav activation. nih.govaai.orgresearchgate.netaacrjournals.orgnih.gov
Src Family KinasesNot specifiedAntigen receptors, various RTKsInvolved in initial phosphorylation events upstream of Vav. nih.govaai.orgaacrjournals.org
SLP-76Not specifiedTCR signalingAdaptor protein; forms a scaffold with Vav1 to stabilize signaling microclusters. monterosatx.comatlasgeneticsoncology.orgresearchgate.netnih.gov
BLNKNot specifiedBCR signalingAdaptor protein; associates with Vav in a BCR-dependent manner. uniprot.org
Grb2Not specifiedTCR/CD28 signaling, RTK signalingAdaptor protein; can constitutively associate with Vav; potentially links Vav to receptors. atlasgeneticsoncology.orgresearchgate.netuniprot.orgnih.govnih.gov
CD19SH2BCR signalingCo-stimulatory receptor; binds directly to Vav, facilitating Vav phosphorylation. nih.govaai.orgembopress.org
CD28Indirect (via Grb2?)TCR co-stimulationCo-stimulatory receptor; enhances TCR signaling; involved in Vav phosphorylation. researchgate.netaai.orgnih.govaai.org
RTKs (EGFR, PDGFR)SH2Growth factor signalingReceptors that directly or indirectly lead to Vav tyrosine phosphorylation and association. nih.govpnas.orgnih.govnih.govbiologists.com
Jak Family KinasesSH2Cytokine receptor signalingTyrosine kinases associated with cytokine receptors that phosphorylate Vav. nih.govresearchgate.net
Tyk-2Not specifiedType I IFN receptor signalingJak family kinase that interacts with and phosphorylates Vav. nih.gov
Rac1DH (GEF activity)Downstream of various receptorsRho GTPase activated by Vav; involved in cytoskeletal reorganization, proliferation. nih.govmonterosatx.comsdbonline.orgaai.orgatlasgeneticsoncology.orgaai.org
RhoGDH (GEF activity)Downstream of various receptorsRho GTPase activated by Vav. nih.gov
RhoADH (GEF activity)Downstream of various receptors (Vav2/Vav3)Rho GTPase activated by Vav2 and Vav3; involved in cytoskeletal organization. nih.gov
Cdc42DH (GEF activity)Downstream of various receptors (Vav2)Rho GTPase; Vav2 can interact with and inhibit T cell activation via Cdc42. nih.govbiologists.com
PLCγ1Not specifiedTCR/BCR signalingDownstream effector; activation is linked to Vav signaling, contributing to calcium flux. monterosatx.comatlasgeneticsoncology.orgbiologists.comnih.gov
PI3KNot specifiedDownstream of various receptorsInvolved in pathways regulated by Vav, although Vav-mediated signals may be PI3K-independent in some contexts. nih.govatlasgeneticsoncology.orguniprot.org
RasGRP1IndirectDownstream of Vav/Rac1 signalingGEF for Ras; activated by Vav/Rac1 signaling through DAG production and actin polymerization. nih.gov

Detailed Research Findings:

Studies using Vav1-deficient mice have demonstrated essential roles for Vav1 in T cell development and activation, including defects in TCR-induced actin polymerization, capping, IL-2 production, and proliferation. sdbonline.orgaai.orgatlasgeneticsoncology.orgaai.org

The Vav family (Vav1, Vav2, Vav3) is crucial for both TCR and BCR-induced Ca2+ signaling. nih.govembopress.org Vav2 specifically augments the calcium signal in B cells but not T cells. embopress.org

Vav1, but not Vav2 or Vav3, efficiently cooperates with TCR signaling to enhance NFAT-dependent transcription. nih.govnih.gov Vav1 and Vav3, but not Vav2, can enhance NFκB-dependent transcription. nih.govnih.gov

Vav2 participates in CD19 co-receptor signaling in B lymphocytes, enhancing NFAT-dependent transcription and interacting physically with phosphorylated CD19. embopress.org

Vav proteins are involved in the activation of MAPK pathways, although there can be lineage-specific differences; for example, the Vav family is required for MAPK activation in developing and mature T cells but not in B cells. nih.gov

Vav proteins can mediate a cross-talk with the Ras pathway by stimulating RasGRP1, a Ras GEF, which requires both DAG production (via PLCγ) and actin polymerization. nih.gov

Chemokine Receptors

Vav proteins play a significant role in signal transduction initiated by chemokine receptors, which are G protein-coupled receptors (GPCRs) involved in cell migration and chemotaxis. ashpublications.org Chemokine signaling, particularly through receptors like CXCR4, leads to the activation of Rho GTPases, which is essential for cytoskeletal reorganization and directed cell movement. ashpublications.org

Research has shown that stimulation of human peripheral blood lymphocytes with the chemokine stromal cell-derived factor-1 alpha (SDF-1α), a ligand for CXCR4, induces robust activation and redistribution of Vav to motility-associated subcellular structures. ashpublications.org Biochemical evidence indicates a transient interaction between Vav and the CXCR4 receptor upon SDF-1α activation. ashpublications.org Studies using dominant-negative forms of Vav have demonstrated that inhibiting Vav function abolishes lymphocyte polarization, actin polymerization, and migration in response to SDF-1α. ashpublications.org Conversely, overexpression of an oncogenic, constitutively activated form of Vav can impair cell polarization, suggesting that precise regulation of Vav activity is crucial for proper chemokine-mediated responses. ashpublications.org These findings highlight a pivotal role for Vav in transmitting migratory signals downstream of chemokine receptors like CXCR4. ashpublications.org

Fc Receptors

Vav proteins are important downstream effectors in signaling pathways initiated by Fc receptors (FcRs), which are expressed on various immune cells and mediate responses such as phagocytosis, degranulation, and antibody-dependent cell-mediated cytotoxicity. aai.orgmolbiolcell.orgaai.org Signaling through FcγRs, for instance, is initiated by the phosphorylation of ITAM motifs, leading to the recruitment and activation of tyrosine kinases like Syk and Src family kinases. aai.org These kinases then phosphorylate downstream targets, including Vav proteins. aai.orgmolbiolcell.org

In neutrophils, Vav proteins, particularly Vav3, are required for FcγR-mediated signaling to Rac GTPases and the activation of the NADPH oxidase, which is responsible for superoxide (B77818) generation. aai.org Studies in Vav1,3-deficient neutrophils showed significantly reduced FcγR-mediated Rac activation and impaired superoxide generation, although early tyrosine phosphorylation events remained largely unaffected. aai.org This indicates that Vav acts downstream of initial kinase activation but is essential for coupling FcγR signaling to Rac activation and the oxidative burst. aai.org

Vav also plays a role in FcγR-mediated phagocytosis. molbiolcell.org Upon ligation of Fc receptors for IgG (FcγR), Vav translocates to nascent phagosomes and catalyzes the GTP loading of Rac. molbiolcell.org Inhibition of Vav exchange activity impairs phagocytosis, suggesting that Vav-mediated Rac activation is critical for this process. molbiolcell.org Furthermore, Vav undergoes tyrosine phosphorylation following activation of the low-affinity Fc receptor for IgG (FcγRIII) in natural killer (NK) cells, and this is associated with Rac1 activation and is important for NK cell cytotoxicity. aai.org

Integrins

Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions and play crucial roles in cell adhesion, migration, and survival. tandfonline.comtandfonline.com Vav proteins are regulated downstream of integrins and are key mediators of integrin signal transduction. tandfonline.comtandfonline.comnih.govportlandpress.com Cell adhesion to extracellular matrix proteins like fibronectin triggers rapid tyrosine phosphorylation of Vav in various cell types, including Jurkat T cells and Vav-transfected CHO cells. tandfonline.comtandfonline.com This phosphorylation is strongly dependent on adhesion and is mediated by β1 integrins. tandfonline.comtandfonline.com

Vav overexpression enhances integrin-dependent signaling events, such as the phosphorylation of focal adhesion kinase (FAK) and paxillin, and promotes the formation of stress fibers and lamellipodia, which are structures involved in cell spreading and migration. tandfonline.comtandfonline.com Vav is also found to localize to the triton-insoluble fraction upon adhesion, consistent with its role in cytoskeletal organization. tandfonline.comtandfonline.com

In neutrophils, Vav proteins are specifically required for multiple β2 integrin-dependent functions, including sustained adhesion, spreading, and complement-mediated phagocytosis. nih.gov Vav1/Vav3-deficient neutrophils exhibit defective β2-integrin-mediated spreading and phagocytosis, and β2-induced activation of Cdc42, Rac1, and RhoA is impaired in these cells. nih.gov This indicates that Vav proteins are essential for coupling β2 integrins to Rho GTPases and regulating downstream events crucial for leukocyte adhesion and phagocytosis. nih.gov While Vav is critical for integrin-dependent signaling, it appears largely dispensable for G protein-coupled receptor-induced signaling events in neutrophils. nih.gov

Data on the role of different Vav isoforms in integrin signaling reveals some specificity. Vav1 and Vav3 are required for optimal spreading and regulation of PLCγ2 by integrin αIIbβ3 in platelets. portlandpress.com Platelets deficient in both Vav1 and Vav3 show reduced filopodia and lamellipodia formation and decreased αIIbβ3-mediated PLCγ2 tyrosine phosphorylation and Ca2+ mobilization upon spreading on fibrinogen. portlandpress.com However, their requirement is bypassed upon G-protein receptor activation. portlandpress.com

Ephrin/Eph Receptors

Ephrin ligands and their Eph receptor tyrosine kinases mediate crucial cell-cell communication events involved in development, including axon guidance and angiogenesis. nih.govmdpi.comnih.govbiologists.com Vav proteins are key downstream effectors in Eph receptor signaling pathways. nih.govmdpi.combiologists.com Ephrin binding to Eph receptors triggers Vav-dependent endocytosis of the ligand-receptor complex, which is important for converting initial adhesive interactions into repulsive events, particularly during axon guidance. nih.gov In the absence of Vav proteins, ephrin-Eph endocytosis is blocked, leading to defects in growth cone collapse and axon guidance in vivo. nih.gov

Vav family GEFs, specifically Vav2 and Vav3, are recruited to activated EphA2 receptors upon ephrin binding, leading to increased Rac1 activity in endothelial cells and fibroblasts. mdpi.comresearchgate.net Ephrin-A1-induced Rac1 activation is impaired in Vav2/Vav3-deficient cells, highlighting the critical role of these Vav isoforms downstream of Eph receptors. researchgate.net Ephrin-A:EphA forward signaling can promote endothelial angiogenic responses by activating Rac1 through Vav family GEFs. nih.gov

Eph receptor activation can lead to tyrosine phosphorylation of Vav, either directly or indirectly. researchgate.net Additionally, Eph receptors can upregulate PIP3 levels through the recruitment of the p85 subunit of PI3K, which can further enhance Vav GEF activity via its PH domain. researchgate.net This suggests that ephrin/Eph signaling can activate Vav through multiple mechanisms. researchgate.net

TAM Receptors

TAM receptors (Tyro3, Axl, and MerTK) are receptor tyrosine kinases that play roles in various processes, including efferocytosis (clearance of apoptotic cells), immune regulation, and cell survival. mdpi.comsci-hub.secam.ac.uk Vav proteins can signal downstream of TAM receptors. mdpi.com The interaction of TAM receptors with their ligands, such as Gas6, can stimulate the phosphorylation of Vav and subsequent activation of Rho GTPases like Rac1. mdpi.com

For instance, in microglial cells, the interaction of Gas6 with Axl/MerTK stimulates Vav phosphorylation and Rac1 activation, leading to the stimulation of phagocytosis. mdpi.com This indicates that TAM receptor signaling can converge on Vav to regulate cellular functions like phagocytosis. mdpi.com

Tropomyosin Receptor Kinase B (TrkB)

Tropomyosin receptor kinase B (TrkB) is a receptor tyrosine kinase that is the primary receptor for brain-derived neurotrophic factor (BDNF), a neurotrophin crucial for neuronal survival, development, and function. mdpi.comnih.govwikipedia.orgpatsnap.comnih.gov While the direct interaction and signaling cascade between TrkB and Vav are not as extensively documented as for other receptors, there is evidence suggesting a potential link.

Vav proteins play essential signaling roles in the nervous system, including in neuronal development and axon wiring. tandfonline.comnih.govmdpi.com Given the critical role of TrkB in neurogenesis and synaptic development, and the involvement of Vav proteins in these processes, it is plausible that Vav participates in TrkB-mediated signaling pathways. mdpi.comwikipedia.org Studies in Vav3-deficient mice have shown defects in cerebellar development and axon wiring, and it has been suggested that some of these defects could be related to impaired stimulation of the neurotrophin–TrkB signaling axis. mdpi.com Further research is needed to fully elucidate the precise mechanisms and extent of Vav's involvement in TrkB signaling.

Nitric Oxide Signaling

Nitric oxide (NO) is a signaling molecule involved in diverse physiological processes, including vasodilation, neurotransmission, and immune responses. Vav proteins, particularly Vav2, have been implicated in nitric oxide-dependent responses. researchgate.nettandfonline.comresearchgate.netmdpi.com

Vav2 is important for blood vessel relaxation induced by nitric oxide. tandfonline.comresearchgate.netmdpi.com Its depletion can lead to hypertension and associated cardiovascular issues. tandfonline.commdpi.com Vav2-mediated production of cGMP in nitric oxide-stimulated vascular smooth muscle cells is an example of a catalysis-dependent mechanism by which Vav proteins contribute to signaling diversification downstream of membrane receptors. mdpi.com Src kinases are also involved in phosphorylating Vav proteins in signaling cascades initiated by nitric oxide. tandfonline.com

The role of Vav1 in nitric oxide signaling has also been investigated, particularly in the context of macrophage activation. Vav1 plays a critical role in lipopolysaccharide (LPS)-mediated macrophage activation and the upregulation of inducible nitric oxide synthase (iNOS) production. asm.org This involves the activation of nuclear factor for interleukin-6 expression (NF-IL-6). asm.org The GEF activity of Vav1 is required for its role in LPS-mediated macrophage activation and iNOS production. asm.org

Wnt Signaling

While the primary function of Vav proteins is linked to tyrosine kinase pathways and Rho GTPases, their potential involvement in Wnt signaling is less extensively documented in the provided search results. The search results did not yield specific details on the direct interaction or established role of oncogene protein Vav within the Wnt signaling pathway.

Downstream Signaling Cascades and Second Messenger Generation

Vav proteins are involved in the activation of several downstream signaling cascades and the generation of key second messengers following receptor stimulation, particularly in hematopoietic cells. atlasgeneticsoncology.orgfrontiersin.orgaai.org

MAPK Pathways (ERK, JNK, p38 MAPK)

Vav proteins contribute to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathways, including Extracellular signal-Regulated Kinase (ERK), Jun N-terminal kinase (JNK), and p38 MAPK. frontiersin.orgaai.org Activation of the ERK MAPK signaling cascade has been shown to be a consequence of Vav1 activity. atlasgeneticsoncology.org The Vav/PLCγ2 axis, acting downstream of integrin receptors, has been shown to modulate the activation of ERK in neutrophils. nih.gov The signalosome, a complex involving Vav proteins, PI3K, Btk, and PLCγ2, is thought to control the activation of MAPK family kinases (ERK, JNK, p38). aai.org

PI3K/Akt Signaling Axis

Vav proteins are implicated in the regulation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling axis. Vav proteins, along with PLCγ2, Btk, and PI3K, are part of a signalosome complex that regulates PLCγ2 activity in B cells. frontiersin.org Studies in murine B cells suggest that Vav proteins regulate Ca²⁺ flux in a PI3K-independent manner following IgM cross-linking, although PI3K is also involved in regulating Ca²⁺ flux, possibly by activating Btk which then phosphorylates PLCγ2. aai.org In immature T cells and mast cells, Vav1 regulates PI3K downstream of the antigen receptor, suggesting that Vav may partly regulate calcium signaling by activating PI3K. aai.org Analysis of anti-IgM induced phosphorylation of Akt has been used to investigate how Vav proteins contribute to B cell development and activation through signaling. frontiersin.org

Phospholipase C-gamma (PLC-γ) Activation

Vav proteins play a significant role in the activation of Phospholipase C-gamma (PLC-γ), specifically PLCγ1 and PLCγ2. atlasgeneticsoncology.orgmdpi.commonterosatx.comnih.gov Vav1 regulates PLCγ1 activation and calcium responses in mast cells. atlasgeneticsoncology.org Vav1 transduces T cell receptor signals to the activation of PLCγ1 via both PI3K-dependent and -independent pathways. atlasgeneticsoncology.orgnih.gov In B cells, PLCγ2 activity is regulated by a signalosome complex that includes Vav proteins. frontiersin.org The lipase (B570770) activity of PLCγ2 cleaves PIP2, leading to the generation of second messengers, IP3 and DAG. frontiersin.org The Vav/PLCγ2 axis is crucial for neutrophil activation downstream of the integrin receptor. nih.gov TCRγδ activation can trigger Vav1-dependent PLCγ1 signaling. nih.gov The activation of PLCγ requires signals emanating from the CH domain of Vav proteins. mdpi.comnih.gov

Diacylglycerol (DAG) and Inositol Trisphosphate (IP3) Production

Vav proteins contribute to the generation of the second messengers Diacylglycerol (DAG) and Inositol Trisphosphate (IP3). mdpi.comsigmaaldrich.comresearchgate.net The PLCγ-mediated production of IP3 and DAG is a downstream event of the Vav-dependent activation of PLCγ. frontiersin.orgmdpi.com This production can occur through both catalysis-dependent mechanisms involving Vav2 and PLCγ in stimulated B lymphocytes, and catalysis-independent pathways involving the CH domain of Vav proteins in T cells. mdpi.comresearchgate.net The generation of DAG can contribute to the regulation of intracellular phorbol (B1677699) ester receptors like protein kinase C. nih.gov Reduced production of IP3 has been observed in Vav-deficient mouse B cells. aai.org

Table 1: Second Messengers Generated Downstream of Vav

Second MessengerPrecursor MoleculeEnzyme InvolvedVav Involvement
Diacylglycerol (DAG)Phosphatidylinositol 4,5-bisphosphate (PIP2)PLCγContributes to production via PLCγ activation frontiersin.orgmdpi.comresearchgate.net
Inositol Trisphosphate (IP3)Phosphatidylinositol 4,5-bisphosphate (PIP2)PLCγContributes to production via PLCγ activation frontiersin.orgmdpi.comresearchgate.net

Cyclic Guanosine (B1672433) Monophosphate (cGMP) Production

Vav proteins have been implicated in the production of cyclic guanosine monophosphate (cGMP) in specific cell types. Notably, Vav2 has been shown to mediate cGMP production in nitric oxide (NO)-stimulated vascular smooth muscle cells mdpi.comcsic.esnih.govmdpi.comresearchgate.netjci.org. This process involves a pathway where NO activates soluble guanylate cyclase (sGC), leading to cGMP synthesis jci.org. Vav2's role in this context ensures high levels of cGMP, contributing to vasodilation and the reduction of blood pressure mdpi.com. Research indicates that this Vav2-dependent pathway is intrinsic to vascular smooth muscle cells and relies on the activity of Rac1, a downstream target of Vav2 mdpi.comjci.org. The mechanism involves Vav2-Rac1-Pak1 signaling, which leads to the inactivation of phosphodiesterase 5 (PDE5), an enzyme that degrades cGMP mdpi.comjci.org.

Phosphatidic Acid and Arachidonic Acid Generation

Vav proteins contribute to signaling diversification by promoting the generation of various second messengers, including phosphatidic acid and arachidonic acid explorationpub.comnih.gov. These lipids are generated in many of the pathways stimulated by Vav proteins explorationpub.com. In lymphocytes, for instance, Vav1 is involved in the activation of phospholipase C-γ (PLC-γ), which is upstream of the generation of certain second messengers explorationpub.comnih.gov. Phosphatidic acid can also be generated through the phospholipase D (PLD)/phosphatidic acid phosphatase axis, a route that converts phosphatidylcholine into phosphatidic acid nih.gov. Studies in B lymphocytes suggest that Vav proteins are required for the activation of pathways that can promote the generation of second messengers like phosphatidic acid nih.gov.

Regulation of Transcription Factor Activity

Vav proteins regulate the activity of multiple transcription factors, particularly in lymphocytes, in response to various stimuli explorationpub.commonterosatx.comoncotarget.com. This regulation can occur through both their GEF activity and their adaptor functions mdpi.comcsic.esmdpi.comatlasgeneticsoncology.org.

Nuclear Factor of Activated T-Cells (NFAT)

Vav proteins, particularly Vav1, are critical transducers of signals to the Nuclear Factor of Activated T-Cells (NFAT) pathway in lymphocytes explorationpub.commonterosatx.comatlasgeneticsoncology.orgoncotarget.comashpublications.orgnih.gov. Vav1's ability to trigger calcium release from intracellular stores is crucial for NFAT activation explorationpub.comoncotarget.com. The activation of NFAT by Vav proteins is a characteristic GEF-independent function, relying on signals originating from the CH domain of Vav1, the Vav1-dependent activation of PLC-γ, and the subsequent release of Ca²⁺ needed to activate the calcineurin phosphatase explorationpub.commdpi.combiorxiv.orgtandfonline.com. Calcineurin dephosphorylates NFAT, allowing its translocation to the nucleus and interaction with cofactors to form transcription factor complexes nih.gov. While Vav1 primarily activates NFAT in T lymphocytes, Vav2 and Vav3 can trigger NFAT activation in B lymphocytes csic.estandfonline.comembopress.org. The interaction between Vav proteins and adaptor proteins like 3BP2 also contributes to BCR-mediated NFAT activation ashpublications.orgrupress.org.

Activator Protein-1 (AP-1)

Vav proteins are involved in the regulation of Activator Protein-1 (AP-1) activity, particularly in T cells monterosatx.comoncotarget.com. Vav-mediated activation of the c-Jun N-terminal kinase (JNK) pathway, which is downstream of Rac1 (a Rho family GTPase activated by Vav), plays a significant role in stimulating AP-1 oncotarget.comaai.orgnih.gov. Research has shown that Vav enhances T cell receptor (TCR)-induced activation of AP-1, leading to the upregulation of transcription from genes like the interferon-gamma (IFN-gamma) promoter nih.gov. This process involves Vav-mediated upregulation of AP-1 binding through the Rac1/JNK pathway nih.gov.

Nuclear Factor-κB (NF-κB)

Vav proteins regulate the activity of Nuclear Factor-κB (NF-κB) monterosatx.comatlasgeneticsoncology.orgoncotarget.comaai.orgnih.gov. In T cells, Vav1 is a critical transducer of TCR signals to the NF-κB pathway oncotarget.com. Vav proteins contribute to NF-κB activation through various mechanisms, including the activation of RhoGTPases and downstream signaling cascades oncotarget.comnih.gov. In pancreatic cancer cells, EGF stimulation leads to Vav1 tyrosine phosphorylation and subsequent activation of a Rac1/Pak1/NF-κB pathway oncotarget.com. In the context of innate immunity, Vav proteins (Vav1, Vav2, and Vav3) cooperate downstream of C-type lectin receptors (CLRs) to engage Card9 complexes, which are essential for NF-κB control and proinflammatory gene transcription tum.de. Vav proteins also regulate an NF-κB-dependent survival signal in naive B cells and are required for NF-κB function after B-cell receptor (BCR) cross-linking nih.gov.

Forkhead Box Protein O1 (FOXO1)

Vav proteins regulate the activity of the Forkhead Box Protein O1 (FOXO1) transcription factor, particularly in lymphocytes aai.orgnih.govnih.gov. Vav proteins control FOXO1, likely through small GTPases of the Rho family, which in turn activate the PI3K/Akt pathway aai.org. The PI3K/Akt pathway is a major regulator of FOXO proteins, and Akt-mediated phosphorylation of FOXO1 leads to its nuclear exclusion and cytoplasmic sequestration, thereby inhibiting its transcriptional activity aai.orgnih.govheraldopenaccess.us. In T cells, TCR/CD28 stimulation activates Vav family GEFs, which regulate PI3K/Akt activity upstream of FOXO1 nih.gov. Vav1 is a critical regulator of this PI3K/Akt/FOXO1 pathway, which is important for T cell cycle progression and proliferation aai.orgnih.gov. Vav1-deficient T cells show impaired TCR/CD28-induced phosphorylation of Akt and FOXO1, leading to defects in FOXO1 cytoplasmic localization and association with 14-3-3 proteins aai.orgnih.gov. This impaired FOXO1 regulation contributes to the failure to down-regulate p27kip1 expression, resulting in a G0-G1 cell cycle arrest aai.orgnih.gov.

PU.1

Vav proteins, specifically Vav1 and Vav3, have been associated with transcriptional responses mediated by the transcription factor PU.1 nih.govcsic.es. PU.1 is a pioneer transcription factor crucial for controlling hematopoietic cell fate and is predominantly expressed in myeloid and lymphoid lineages, including monocytes, granulocytes, B cells, and NK cells uniprot.orguniprot.orgwikipedia.org.

Research indicates that Vav1 and PU.1 can cooperate in regulating gene expression. In acute promyelocytic leukemia (APL)-derived cells, Vav1 and PU.1 were found to cooperate in regulating the expression of the CD11b surface antigen, a maturation-related protein, during differentiation induced by all-trans retinoic acid (ATRA) nih.gov. Both chromatin immunoprecipitation (ChIP) and electrophoretic mobility shift assays (EMSA) have shown that Vav1 and PU.1 are recruited to the CD11b promoter nih.gov. The amount of complexes containing PU.1 appears to be dependent on its interaction with tyrosine-phosphorylated Vav1 nih.gov. This suggests that the ATRA-induced increase in Vav1 expression and tyrosine phosphorylation may play a role in recruiting PU.1 to its binding site on the CD11b promoter, thereby regulating CD11b expression during neutrophil differentiation nih.gov.

Furthermore, studies have shown that PU.1 regulates the expression of the vav proto-oncogene itself nih.gov. A protein complex that bound to a segment essential for vav promoter activity in myeloid cells was identified, and this complex contained PU.1 nih.gov. Mutation of the core PU.1 binding site silenced vav promoter activity, and a dominant-negative PU.1 inhibited the transactivation of PU.1 at the vav promoter nih.gov. This indicates that PU.1 is essential for the transcriptional activity of the vav promoter in myeloid cells, establishing a regulatory link where PU.1 controls Vav expression nih.gov.

Heat Shock Transcription Factor 1 (HSF1)

Vav proteins, specifically Vav1 and Vav3, have also been linked to transcriptional responses mediated by Heat Shock Transcription Factor 1 (HSF1) nih.govcsic.es. HSF1 is a stress-inducible transcription factor that plays a central role in the heat shock response, leading to the expression of heat shock proteins (HSPs) genecards.orguniprot.orgwikipedia.org.

Studies in macrophages have shown that Vav1 interacts with HSF1, particularly upon stimulation with lipopolysaccharide (LPS) aai.org. LPS stimulation of wild-type macrophages resulted in the formation of protein complexes containing both Vav1 and HSF1 aai.org. Structural studies suggest that the nuclear localization signal (NLS) of Vav1 is essential for the formation of the cellular Vav1/HSF1 complex aai.org. While the SH3-SH2-SH3 cassette of Vav1 is known to interact with various protein partners, the findings suggest that the nuclear localization of Vav1 is key for the formation of the Vav1/HSF1 complex aai.org.

Chromatin immunoprecipitation (ChIP) analysis revealed a close association between Vav1 proteins and the HSF1 binding site (HSE2 region) of the IL-6 promoter in stimulated macrophages aai.org. Vav1 was identified within proteins bound to an HSE probe, further supporting its association with HSE-bound HSF1 aai.org.

Functionally, nuclear Vav1 has been identified as a negative regulator of macrophage-derived IL-6 production aai.org. Vav1 forms a nuclear DNA-binding complex with HSF1 at the HSE2 region of the IL-6 promoter, suppressing IL-6 gene transcription aai.org. This highlights a role for Vav1, in complex with HSF1, in modulating inflammatory responses at the transcriptional level aai.org.

Androgen Receptor

Vav proteins, particularly Vav3, have been shown to enhance the transcriptional activity of the Androgen Receptor (AR) nih.govmiami.eduspandidos-publications.comnih.gov. The Androgen Receptor is a ligand-activated transcription factor crucial for the development and progression of prostate cancer spandidos-publications.comnih.govidrblab.org.

Vav3 enhances AR transcriptional activity through both ligand-dependent and independent mechanisms miami.edu. This effect appears to be mediated through protein-protein interactions miami.edu. While the GEF function of Vav3 is dispensable for its enhancement of AR activity, the pleckstrin homology (PH) domain of Vav3 is required nih.govmiami.eduspandidos-publications.com. The DH and PH domains of Vav3 are involved in direct interaction with AR spandidos-publications.com. Vav3 can form complexes with AR via these domains spandidos-publications.com. Studies have shown that Vav3 enhances AR N-C interaction, which is necessary for maximal AR chromatin binding and transcriptional activity nih.gov.

Vav3 is overexpressed in human prostate cancer and is implicated in castration-resistant prostate cancer (CRPC) growth nih.govspandidos-publications.comnih.gov. Vav3 enhances the transcriptional activity of clinically relevant AR splice variants, such as AR3 (AR-V7) nih.gov. Vav3 knockdown leads to decreased nuclear levels of AR3, while overexpression of Vav3 increases nuclear AR3, suggesting that Vav3 influences the nuclear localization of this AR variant nih.gov. Coimmunoprecipitation studies have confirmed that AR3 and Vav3 interact nih.gov. These findings suggest that Vav3 acts as a coactivator for AR and its splice variants, contributing to continued AR signaling in CRPC nih.govnih.gov.

Vav3's potentiation of AR transcriptional activity is dependent on its nuclear localization nih.gov. Vav3 is co-recruited with AR to the enhancer regions of AR target genes like prostate-specific antigen (PSA) nih.gov.

B-lymphocyte-induced maturation protein (Blimp-1)

Vav proteins have been shown to play a role in the regulation of B-lymphocyte-induced maturation protein (Blimp-1) aai.org. Blimp-1 (also known as PRDM1) is a transcription factor considered a master regulator of hematopoietic stem cells and plays a critical role in the development and terminal differentiation of various immune cells, particularly the differentiation of B cells into antibody-secreting plasma cells wikipedia.orggenecards.orgfrontiersin.org.

Studies in mice deficient in Vav proteins have revealed a previously unknown role for Vav as an upstream regulator of Blimp-1 aai.org. Mature marginal zone B cells from Vav-null mice exhibit severe defects in plasma cell differentiation and immunoglobulin secretion despite proliferating normally in response to TLR ligands aai.org. These Vav-null B cells fail to efficiently induce transcripts for Blimp-1 and other genes involved in plasma cell differentiation, such as X box-binding protein-1 (XBP-1) and J chain aai.org. This indicates that Vav is required for the efficient induction of Blimp-1 expression during plasma cell differentiation aai.org.

While Blimp-1 expression is typically low or undetectable in primary B cells and is upregulated in plasmablasts and plasma cells, precocious expression of Blimp-1 in B cells can impair B cell development wikipedia.orgembopress.orgviennabiocenter.org. The interaction or regulatory link between Vav and Blimp-1 highlights a mechanism by which Vav influences the terminal differentiation of B cells aai.org.

Signaling Cross-Talk and Feedback Loops

Vav proteins are involved in complex signaling networks, participating in both cross-talk with other pathways and feedback loops that modulate their activity and downstream signaling.

One described signaling cross-talk involves the Vav/Rac1 pathway and the Ras pathway nih.govnih.gov. This cross-talk is established through the stimulation of RasGRP1, a GEF for Ras subfamily GTPases nih.govnih.gov. This interaction is crucial for Ras activation in lymphoid cells, where Ras activation is impaired in the absence of Vav proteins nih.govnih.gov. The activation of RasGRP1 requires both the generation of diacylglycerol via phospholipase C-γ (PLC-γ) and the induction of actin polymerization, both of which are responses induced by Vav and Rac1 and facilitate RasGRP1 translocation to juxtamembrane areas nih.govnih.gov. This suggests a relay mechanism where Vav/Rac signaling influences Ras activation through RasGRP1 nih.govnih.gov.

Vav proteins can also be involved in feedback loops. For instance, in T cell receptor (TCR) signaling, there appears to be a potential positive feedback loop involving PI3K and Vav1 nih.gov. PI3K is required for Vav1 activation, and conversely, Vav1 regulates PI3K activity frontiersin.orgnih.gov. PIP3, a product of PI3K activity, binds to the PH domain of Vav1 and activates its GEF activity nih.gov. This suggests a cycle where PI3K activates Vav1, and Vav1, possibly via Rac1, regulates PI3K, reinforcing the signaling response mdpi.comnih.gov.

Another example of a feedback mechanism involves the phosphorylation of a specific tyrosine residue (Tyr174 in Vav1) nih.gov. Phosphorylation at this site, which is located in consensus sequences for SH2 domain binding, is suggested to be involved in a negative feedback mechanism that downmodulates Vav activity at the end of the stimulation cycle nih.gov.

Furthermore, Vav proteins can function as adaptor platforms, interacting with various signaling proteins such as dynamin, PLC-γ, ZAP70, Lyn, and Syk, which allows them to integrate signals from different pathways and contribute to signaling cross-talk researchgate.netgenecards.org. The ability of Vav proteins to interact with multiple partners through their various domains facilitates the formation of heteromolecular complexes that can modulate the signaling output explorationpub.comnih.gov.

Cellular and Physiological Roles of Oncogene Protein Vav

Regulation of the Actin Cytoskeleton Dynamics

Vav proteins are master regulators of actin cytoskeleton reorganization, a fundamental process for various cellular functions. cytoskeleton.comoncotarget.com They exert this control primarily through their GEF activity, which activates Rho family GTPases like Rac, Cdc42, and RhoA. cytoskeleton.comembopress.org This activation is tightly regulated by tyrosine phosphorylation, which relieves the autoinhibitory conformation of Vav and allows it to engage its downstream targets. cytoskeleton.comembopress.orgcytoskeleton.com

Lamellipodia Formation

Lamellipodia are broad, sheet-like protrusions at the leading edge of migrating cells, driven by actin polymerization. Vav proteins, particularly Vav2 and Vav3, play a significant role in the formation of these structures. cytoskeleton.comnih.gov Overexpression of wild-type Vav2 is sufficient to induce lamellipodia. nih.gov Studies have shown that Vav proteins are required for the formation of lamellipodia during platelet spreading on fibrinogen. portlandpress.comnih.gov Platelets deficient in Vav1 and Vav3 exhibit reduced lamellipodia formation. portlandpress.comnih.govbirmingham.ac.uk This function is linked to Vav's role as a GEF for Rac, a key GTPase involved in lamellipodia formation. nih.govbiologists.com The co-expression of Vav2 with dominant-negative Src, a tyrosine kinase, blocks Vav2-dependent lamellipodia formation, highlighting the importance of tyrosine phosphorylation in this process. nih.gov

Membrane Ruffling

Membrane ruffling is a dynamic process characterized by the formation of wave-like structures on the cell surface, often associated with cell migration and macropinocytosis. Expression of the Vav-2 oncoprotein in NIH-3T3 cells leads to the induction of pronounced membrane ruffling. embopress.org Similarly, overexpression of Vav3 can also induce extensive membrane ruffles. cytoskeleton.comnih.gov This effect is often mediated by the activation of Rac and RhoG. embopress.org The ability of Vav proteins to induce membrane ruffling underscores their role in orchestrating the cytoskeletal changes necessary for cell motility and uptake of extracellular material.

Cell Spreading

Cell spreading is a critical process in cell adhesion, migration, and immune responses, involving extensive actin cytoskeletal reorganization. The Vav protein family is essential for optimal cell spreading. portlandpress.com For instance, T cells lacking all three Vav proteins show a virtual block in F-actin production and cell spreading upon T-cell receptor (TCR) stimulation. nih.gov Similarly, platelets deficient in Vav1 and Vav3 exhibit reduced spreading on fibrinogen. portlandpress.combirmingham.ac.uk This defect is associated with reduced activation of downstream signaling molecules. portlandpress.com In B cells, Vav is critical for the initiation and propagation of the cell spreading response to membrane-bound antigens, a function dependent on its GEF activity. rupress.org

Invadopodium Formation

Invadopodia are actin-rich protrusions formed by invasive cancer cells that degrade the extracellular matrix (ECM), facilitating tumor invasion and metastasis. nih.govnih.govmolbiolcell.org The guanine (B1146940) nucleotide exchange factor Vav1 is a potent regulator of invadopodia formation. nih.govnih.gov Depletion of Vav1 inhibits the formation of these structures. nih.govnih.gov This function requires the GEF activity of Vav1 towards the GTPase Cdc42, which is essential for invadopodia assembly. nih.govnih.govresearchgate.net Furthermore, Src-mediated phosphorylation and activation of Vav1 are both necessary and sufficient for invadopodia formation. nih.govnih.govresearchgate.net In invasive breast cancer cells, Vav2 is recruited to invadopodia and is essential for matrix degradation. molbiolcell.org

F-actin Assembly and Polymerization

Vav proteins are critical for the initiation and regulation of filamentous actin (F-actin) assembly and polymerization. T cells deficient in all three Vav proteins exhibit a near-complete block in TCR-induced F-actin production. nih.gov This demonstrates the essential role of the Vav family in linking TCR engagement to actin polymerization. nih.gov While Vav's GEF activity is often implicated, some studies suggest that Vav can also function as a linker or adapter protein, promoting actin polymerization independently of its GEF activity in certain contexts. nih.gov In macrophages, Vav and Cdc42 regulate actin polymerization at the lysosomal synapse, a structure involved in the uptake of aggregated low-density lipoprotein (LDL). ahajournals.org

Role in Hematopoiesis and Immune Cell Biology

The Vav protein family, particularly Vav1, which is exclusively expressed in hematopoietic cells, plays a pivotal and non-redundant role in the development and function of the adaptive immune system. rupress.orgnih.govoncotarget.comembopress.org

Mice lacking all three Vav proteins (Vav-null) fail to produce functionally mature T and B lymphocytes. rupress.orgnih.gov This severe phenotype underscores the essential requirement of Vav proteins for lymphocyte development. rupress.org In the absence of Vav, both T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways are disrupted. rupress.orgnih.gov

In T cells, Vav1 is crucial for a multitude of processes following TCR engagement, including calcium flux, activation of the ERK MAP kinase pathway, and inside-out activation of the integrin LFA-1. nih.gov It is also required for TCR clustering and the polarization of the T cell. nih.gov Vav proteins are functionally coupled to signaling events downstream of the TCR, as indicated by their inducible tyrosine phosphorylation and recruitment to the immunological synapse. rupress.org

In B cells, Vav is required for normal B cell activation and responses to certain types of antigens. aai.org It plays a role in B cell proliferation following antigen receptor stimulation. aai.org Vav proteins are critical for linking BCR activation to actin cytoskeleton dynamics. frontiersin.org Specifically, Vav is essential for the propagation of the B cell spreading response upon encountering membrane-bound antigens, a process dependent on its GEF activity. rupress.org

Furthermore, Vav proteins are involved in the function of other immune cells. In natural killer (NK) cells, the three Vav proteins appear to have specific functions in distinct signaling pathways that trigger natural cytotoxicity. nih.gov In macrophages, Vav is involved in FcγR-mediated phagocytosis by catalyzing GTP loading on Rac. molbiolcell.org

The importance of Vav in human hematopoiesis is also evident from studies using antisense oligonucleotides to disrupt its expression. Inhibition of Vav expression in normal human bone marrow cells specifically inhibited the growth of erythroid colonies. ashpublications.org In hematopoietic malignancies, targeting Vav inhibited the growth of myeloid progenitor cells in a significant number of patients with chronic myelogenous leukemia (CML) and polycythemia vera (PV). ashpublications.org

Lymphocyte Development and Differentiation

Vav proteins are indispensable for the proper development and maturation of both T and B lymphocytes. They act as key mediators in the signaling cascades that govern lineage commitment, selection processes, and the generation of functional immune cells.

T Cell Development and Differentiation

Vav1 is a crucial regulator of T cell development within the thymus. Its absence leads to significant defects in thymocyte maturation, characterized by a partial block at the CD4⁻CD8⁻ double-negative (DN) to CD4⁺CD8⁺ double-positive (DP) transition. biologists.com This indicates a role for Vav1 in the signaling pathways initiated by the pre-TCR. frontiersin.org Further along the developmental pathway, Vav1 is essential for both positive and negative selection of thymocytes, processes that are critical for establishing a functional and self-tolerant T cell repertoire. nih.govembopress.org Mice deficient in Vav1 exhibit a severe impairment in these selection events. sinobiological.com

The GEF activity of Vav1 is necessary for the selection of thymocytes. nih.govhaematologica.org While Vav1 plays a major role, Vav3 can partially compensate for its absence, and the loss of both Vav1 and Vav3 leads to more pronounced defects in T cell development. aai.orgaai.org The complete absence of all three Vav proteins results in a near-complete block in T cell development at an early stage in the thymus. nih.gov

Table 1: Role of Vav Proteins in T Cell Development

Developmental Stage Key Function of Vav Proteins Primary Vav Isoform(s) Involved Consequence of Deficiency
Pre-TCR Checkpoint Promotes transition from DN to DP stage Vav1 Partial block at DN to DP transition
Thymocyte Selection Essential for both positive and negative selection Vav1 Impaired positive and negative selection
Overall T Cell Maturation Supports the generation of mature T cells Vav1, Vav3 Severe reduction in mature T cells
Plasma Cell Differentiation and Immunoglobulin Production

The terminal differentiation of B cells into antibody-secreting plasma cells is a critical step in the humoral immune response, and Vav proteins play an essential role in this process. nih.govmonash.edu Mice that lack all three Vav proteins (Vav-null) have a striking absence of serum immunoglobulins, despite having substantial populations of B cells. researchgate.net This points to a specific requirement for Vav proteins in plasma cell development and/or immunoglobulin secretion. researchgate.net

Research has shown that Vav proteins are upstream regulators of B lymphocyte-induced maturation protein-1 (Blimp-1), a master transcriptional repressor that drives plasma cell differentiation. researchgate.net In the absence of Vav proteins, B cells stimulated to differentiate into plasma cells fail to efficiently induce the expression of Blimp-1. researchgate.net This, in turn, leads to impaired expression of other critical plasma cell-specific genes, such as X box-binding protein-1 (XBP-1) and J chain. XBP-1 is essential for the unfolded protein response required to handle the large-scale production of secreted proteins. ashpublications.org The failure to upregulate these factors results in a severe defect in the switch from membrane-bound to secretory immunoglobulin production and a drastic reduction in antibody secretion. sinobiological.com

Immune Cell Activation and Function

Vav proteins are central to the activation and function of mature lymphocytes. Upon antigen encounter, Vav proteins are rapidly activated and transduce signals downstream of the TCR and BCR, leading to a cascade of events that culminate in an effective immune response.

T Cell Activation and Proliferation

Vav1 is a critical transducer of TCR signals that lead to T cell activation and proliferation. aai.org Following TCR engagement, Vav1 is recruited to the immunological synapse and becomes activated, initiating multiple downstream signaling pathways. Vav1-deficient T cells exhibit severely impaired TCR signaling, including defects in calcium mobilization, activation of MAPKs (mitogen-activated protein kinases), and the transcription factors NF-κB and NFAT (nuclear factor of activated T cells). aai.org This results in diminished production of interleukin-2 (B1167480) (IL-2) and a consequent reduction in T cell proliferation. aai.org

The GEF activity of Vav1 is essential for optimal T cell activation, including signal transduction to the small GTPase Rac1, the kinase Akt, and integrins. nih.govhaematologica.org Vav1 also possesses GEF-independent scaffolding functions that are important for T cell activation. Through these dual roles, Vav1 regulates crucial processes such as cytoskeletal reorganization, the formation of the immunological synapse, and cytokine production.

Table 2: Vav1-Mediated T Cell Activation Pathways

Downstream Pathway/Process Role of Vav1 GEF-Dependent/Independent
Calcium Flux Required for TCR-induced calcium mobilization GEF-independent
ERK MAP Kinase Pathway Required for activation GEF-independent
NF-κB Activation Critical transducer of signals to NF-κB GEF-dependent and -independent
NFAT Activation Critical transducer of signals to NFAT GEF-dependent and -independent
Rac1 Activation Promotes GDP-GTP exchange on Rac1 GEF-dependent
Akt Activation Required for signal transduction to Akt GEF-dependent
Integrin Activation Necessary for inside-out activation of LFA-1 GEF-dependent
Cytoskeletal Reorganization Regulates actin polymerization GEF-dependent
Natural Killer (NK) Cell Cytotoxicity and Function

Vav proteins are integral to the cytotoxic function of Natural Killer (NK) cells. Upon contact with target cells, Vav becomes rapidly tyrosine phosphorylated, a critical step for its activation. aai.orgrupress.org This activation is observed during both natural cytotoxicity and antibody-dependent cellular cytotoxicity (ADCC). aai.orgrupress.org

Studies have demonstrated that Vav-1, a hematopoietic-specific member of the Vav family, is required for natural cytotoxicity against various tumor cell lines. nih.gov While Vav-1 deficient mice have normal numbers of NK cells, these cells exhibit reduced killing ability. nih.gov This suggests that Vav-1 is dispensable for NK cell development but essential for their effector function. nih.gov The mechanism involves Vav's role in regulating the polarization of cytotoxic granules toward the target cell, a necessary step for cell-mediated killing. aai.org Specifically, Vav-1 is known to control the activation of ERK and the subsequent exocytosis of these granules. researchgate.net

Interestingly, while Vav is crucial for natural cytotoxicity, its role in ADCC is more complex. Some studies suggest that Vav is involved in FcγRIII-mediated killing, with its abrogation leading to impaired cytotoxicity. aai.org However, other research indicates that IL-2-activated NK cells lacking Vav-1 can retain normal ADCC function. nih.gov This discrepancy may point to different signaling requirements for various NK cell activation pathways.

The activation of Vav in NK cells is linked to the tyrosine kinase Syk. aai.org Following NK cell interaction with a target, Vav forms a complex with the phosphorylated form of Syk, suggesting that Syk may be responsible for Vav's phosphorylation and subsequent recruitment to the immunological synapse. aai.org

Table 1: Role of Vav in NK Cell Function
Aspect of NK Cell FunctionRole of Vav ProteinKey Research FindingsCitations
Natural CytotoxicityEssential for effector function.Vav-1 deficient NK cells show reduced natural cytotoxicity against tumor targets. nih.gov
Antibody-Dependent Cellular Cytotoxicity (ADCC)Role is complex and may be context-dependent.Some studies show Vav is required for FcγRIII-mediated killing, while others report normal ADCC in Vav-1 deficient NK cells. aai.orgnih.gov
Cytotoxic Granule PolarizationRegulates the polarization of granules to the target cell.Vav influences the development of granule polarization, a critical event in cell-mediated killing. aai.org
Signal TransductionActs downstream of Syk kinase.Vav becomes tyrosine phosphorylated and associates with Syk upon NK cell-target interaction. aai.org
Macrophage Function and Phagocytosis

Vav proteins are key regulators of macrophage functions, particularly in the context of phagocytosis mediated by Fcγ receptors (FcγR). nih.gov Upon ligation of FcγRs, Vav is recruited to the nascent phagosome, where it plays a critical role in activating the Rho GTPase Rac. nih.gov This activation is essential for the cytoskeletal remodeling required to engulf particles. nih.govcaister.com

Research has shown that Vav is crucial for FcγR-mediated phagocytosis but not for phagocytosis mediated by complement receptor 3 (CR3). nih.gov This specificity highlights the distinct signaling pathways utilized by different phagocytic receptors. In macrophages lacking Vav, there is a significant defect in the ingestion of IgG-opsonized particles. nih.gov

Interestingly, while Vav is essential for activating Rac during FcγR-mediated phagocytosis, it does not appear to regulate Cdc42 in this process. nih.gov Furthermore, the activation of Rac by Vav occurs independently of Cdc42 function, suggesting that these two GTPases have distinct roles during engulfment. nih.gov Vav's role extends to the phagocytosis-induced oxidative burst, a critical antimicrobial function. Vav-deficient macrophages show a reduced oxidative burst in response to FcγR engagement, a defect linked to impaired Rac activation. aai.org However, Vav is not essential for the phagocytic process itself in all contexts, but is critical for the associated oxidative burst. aai.org

Vav3 has been specifically implicated in the β2-integrin-dependent phagocytosis of apoptotic neutrophils by macrophages. nih.gov This process is crucial for wound healing, and mice lacking Vav3 exhibit delayed healing due to impaired clearance of apoptotic cells. nih.gov Vav3's role in this context is linked to the formation of the phagocytic cup and the subsequent release of transforming growth factor-beta 1 (TGF-β1). nih.gov

Table 2: Role of Vav in Macrophage Function
Macrophage FunctionRole of Vav ProteinKey Research FindingsCitations
FcγR-mediated PhagocytosisEssential for engulfment.Vav is recruited to nascent phagosomes and activates Rac, which is required for particle ingestion. nih.gov
CR3-mediated PhagocytosisNot essential.Vav is not required for phagocytosis mediated by complement receptor 3. nih.gov
Oxidative BurstRequired for FcγR-dependent oxidative burst.Vav-deficient macrophages have a reduced oxidative burst due to impaired Rac activation. aai.org
Phagocytosis of Apoptotic CellsVav3 is required for β2-integrin-dependent phagocytosis of apoptotic neutrophils.Vav3-deficient mice show delayed wound healing due to impaired clearance of apoptotic cells. nih.gov
Neutrophil Function and Adhesion

In neutrophils, Vav proteins, particularly Vav1 and Vav3, are critical for functions dependent on β2 integrins. nih.gov These functions include sustained adhesion, spreading, and complement-mediated phagocytosis. nih.gov While Vav-deficient neutrophils can initiate adhesion, they are unable to maintain a stable attachment. nih.gov This indicates that Vav is specifically required for the stabilization of adhesion rather than the initial activation of integrins. nih.gov

Vav proteins act as a crucial link between β2 integrins and the activation of Rho family GTPases, including Cdc42, Rac1, and RhoA. nih.gov In the absence of Vav1 and Vav3, the activation of these GTPases following β2 integrin engagement is defective. nih.gov This, in turn, leads to reduced phosphorylation of downstream signaling molecules like Pyk2 and paxillin. nih.gov

Furthermore, Vav proteins are essential for FcγR-mediated signaling in neutrophils, leading to the activation of Rac GTPases and the subsequent production of reactive oxygen species (ROS) by the NADPH oxidase complex. aai.org Specifically, Vav3 plays a critical role in the Rac2-dependent activation of the NADPH oxidase following FcγR clustering. aai.org In cytokine-primed neutrophils, both Vav1 and Vav3, as well as Rac1 and Rac2, are strictly required for the FcγR-mediated oxidative burst. aai.org

Vav and the downstream molecule phospholipase Cγ2 (PLCγ2) cooperate to modulate neutrophil activation downstream of integrin receptors. nih.gov This Vav/PLCγ2 signaling axis is crucial for neutrophil-mediated spreading and degranulation on integrin-dependent substrates. nih.gov

Table 3: Role of Vav in Neutrophil Function
Neutrophil FunctionRole of Vav ProteinKey Research FindingsCitations
β2 Integrin-dependent AdhesionRequired for sustained adhesion and spreading.Vav1/Vav3-deficient neutrophils cannot maintain stable adhesion. nih.gov
Complement-mediated PhagocytosisEssential for this process.Neutrophils lacking Vav1 and Vav3 show defects in complement-mediated phagocytosis. nih.gov
FcγR-mediated Oxidative BurstCrucial for ROS production.Vav proteins are required for FcγR-mediated activation of Rac and the NADPH oxidase. aai.org
Signal TransductionLinks β2 integrins to Rho GTPase activation.Vav deficiency leads to defective activation of Cdc42, Rac1, and RhoA downstream of integrins. nih.gov
DegranulationThe Vav/PLCγ2 axis is required for degranulation on integrin ligands.Vav or PLCγ2 deficiency abrogates neutrophil degranulation. nih.gov

Immunological Synapse Formation and Maintenance

The Vav family of proteins plays a pivotal role in the formation and stabilization of the immunological synapse (IS), the specialized junction between a T cell and an antigen-presenting cell (APC). nih.gov The formation of a stable IS is crucial for sustained T cell activation. nih.gov

Vav contributes to IS stability in two primary ways. Firstly, it is essential for the assembly of the T cell receptor (TCR) signaling complex, which includes molecules like LAT, SLP76, ITK, and PLCγ1. nih.gov Without Vav1, this complex is not stably formed, leading to impaired downstream signaling, including calcium flux and ERK activation. nih.gov

Secondly, Vav facilitates the polymerization of actin filaments (F-actin) at the contact site. nih.gov It does this by recruiting other molecules that help activate the small Rho GTPases Rac1 and Cdc42. nih.govfrontiersin.org These GTPases, in turn, promote actin polymerization through the WAVE2 and WASP proteins, which activate the Arp2/3 complex. nih.gov This actin reorganization is a hallmark of IS formation. nih.gov

For Vav to perform these functions, it must be activated by tyrosine phosphorylation following TCR engagement. nih.gov This phosphorylation is mediated by Src-family kinases and can be enhanced by costimulation through the CD28 receptor. nih.govfrontiersin.org Interestingly, even though Vav1 phosphorylation may be intact in certain tolerant T cells, these cells can still be defective in accumulating Vav1 at the synapse, leading to impaired IS formation. nih.gov This suggests that the recruitment of Vav to the synapse is as critical as its activation.

Contribution to Neurodevelopment and Neuronal Function

While extensively studied in the immune system, emerging evidence highlights the significant roles of Vav proteins in the development and function of the nervous system. jneurosci.orgsdbonline.org Vav proteins, through their regulation of Rho GTPases, influence fundamental processes such as cell adhesion, polarity, proliferation, and migration of neuronal cells. nih.gov

Neuronal Progenitor Cell (NPC) Adhesion, Polarity, Proliferation, Differentiation, and Survival

Vav proteins are key players in regulating the behavior of neuronal progenitor cells (NPCs). nih.gov The signaling pathways controlled by Vav are known to be important for maintaining the polarity and self-renewal of NPC pools. nih.gov They achieve this by coordinating the formation of adherens junctions with rearrangements of the cytoskeleton. nih.gov These processes are fundamental for proper brain development, and disruptions in Vav-mediated signaling can impact NPC adhesion, proliferation, differentiation, and survival. nih.gov

Axon Growth and Guidance

Vav proteins are crucial regulators of axon growth and guidance during nervous system development. nih.govjneurosci.org The single Drosophila homolog of Vav is required during embryogenesis to prevent longitudinal axons from crossing the midline. nih.govjneurosci.org Later in development, it is necessary within photoreceptor axons for their correct targeting to the optic lobe. nih.govjneurosci.org

In mammals, Vav2 is highly expressed in the growth cones of cultured neurons and is required for proper axon guidance, particularly in response to ephrin signaling. sdbonline.org When ephrins bind to their Eph receptors, Vav is activated and promotes local, Rac-dependent endocytosis of the ephrin/Eph complex, a key event in axonal repulsion. sdbonline.org Vav3 has also been shown to be essential for axon guidance in GABAergic neurons of the brainstem, which are important for controlling blood pressure and respiration. molbiolcell.org Loss of Vav3 in these neurons leads to improper innervation of their targets. molbiolcell.org

Vav proteins often act in coordination with other GEFs to integrate multiple guidance signals and link them to the cytoskeleton via the modulation of Rac activity. nih.govsdbonline.org This coordinated action allows for the precise regulation of axon growth and pathfinding. nih.gov Studies in Drosophila have shown that Vav interacts with other GEFs that are known to function downstream of guidance receptors. nih.gov

Table 4: Role of Vav in Neurodevelopment
ProcessRole of Vav ProteinKey Research FindingsCitations
NPC FunctionRegulates adhesion, polarity, proliferation, and survival.Vav signaling pathways are important for maintaining the polarity and self-renewal of NPC pools. nih.gov
Axon Guidance (Drosophila)Prevents midline crossing of longitudinal axons and regulates photoreceptor axon targeting.Vav is required at multiple stages of development to control axogenesis. nih.govjneurosci.org
Axon Guidance (Mammals)Vav2 is required for axon guidance downstream of ephrin signaling. Vav3 is crucial for GABAergic axon guidance.Vav promotes Rac-dependent endocytosis of ephrin/Eph complexes, leading to axonal repulsion. sdbonline.orgmolbiolcell.org
Axon GrowthRegulates axon growth in the adult brain.Adult Vav mutant flies exhibit axon growth defects in brain regions associated with locomotion. nih.gov

Synaptic Growth and Plasticity

The oncogene protein Vav, a Rho-type guanine nucleotide exchange factor (GEF), plays a crucial role in the intricate processes of synaptic development and the dynamic changes that underlie synaptic plasticity. rupress.orgrupress.org Its function is deeply intertwined with the regulation of the actin cytoskeleton, a key structural and functional component of synapses. rupress.orgrupress.org

In the context of the Drosophila neuromuscular junction (NMJ), a widely studied model for synapse development, Vav has been identified as a critical upstream regulator of the Rac1-SCAR signaling pathway. rupress.orgrupress.org This pathway is instrumental in mediating bone morphogenetic protein (BMP)-induced receptor macropinocytosis, a process that internalizes and degrades BMP receptors to prevent excessive signaling and thereby restrains synaptic growth within a normal physiological range. rupress.orgrupress.org Specifically, Vav acts upstream of Rac1 to facilitate this macropinocytosis, thus inhibiting runaway synaptic expansion. rupress.orgrupress.org

Beyond its role in structural development, the Vav-Rac1-SCAR signaling cascade is also implicated in functional synaptic plasticity, particularly in response to high-frequency stimulation. rupress.orgrupress.org Presynaptic inactivation of components within this pathway impairs post-tetanic potentiation (PTP), a form of short-term synaptic enhancement, and exacerbates synaptic depression. rupress.orgnih.gov This is linked to a disruption in the mobilization of the reserve pool of synaptic vesicles, which is essential for sustaining neurotransmitter release during intense activity. rupress.orgnih.gov Interestingly, the defects in vesicle mobilization and synaptic plasticity observed in Vav mutants can be fully restored by treatment with a drug that stabilizes F-actin, highlighting the central role of actin dynamics in this process. rupress.orgnih.gov

In the mammalian hippocampus, Vav proteins are also essential for synaptic plasticity. jneurosci.org They are involved in brain-derived neurotrophic factor (BDNF)-induced dendritic spine growth, a structural correlate of long-term potentiation (LTP). jneurosci.org BDNF signaling through its receptor TrkB leads to the tyrosine phosphorylation and activation of Vav. jneurosci.org Activated Vav, in turn, is required for the BDNF-induced production of active Rac-GTP, which drives the actin remodeling necessary for the enlargement of dendritic spine heads. jneurosci.org Consequently, the absence of Vav impairs hippocampal LTP, establishing a functional link between Vav-mediated actin regulation, structural spine changes, and long-lasting synaptic plasticity. jneurosci.org

SystemKey Function of VavMolecular PathwayOutcome
Drosophila Neuromuscular Junction (NMJ)Inhibition of Synaptic GrowthVav → Rac1-SCAR → BMP Receptor MacropinocytosisRestricts excessive synapse expansion. rupress.orgrupress.org
Drosophila Neuromuscular Junction (NMJ)Short-term Synaptic PlasticityVav → Rac1-SCAR → Reserve Pool Vesicle MobilizationFacilitates post-tetanic potentiation (PTP). rupress.orgnih.gov
Mammalian HippocampusLong-term Potentiation (LTP)BDNF/TrkB → Vav → Rac-GTPPromotes dendritic spine growth and functional synapse plasticity. jneurosci.org

Schwann Cell Migration

Vav proteins, particularly Vav2, are significant regulators of Schwann cell migration, a process vital for nerve development and regeneration. sdbonline.orgnih.gov Their role, however, is inhibitory, acting as a brake on Schwann cell movement in response to specific environmental cues. sdbonline.orgnih.gov This function is prominently observed at the interface between the central nervous system (CNS) and the peripheral nervous system (PNS), where astrocytes and Schwann cells meet. nih.gov

Astrocytes produce ephrin ligands, such as ephrinA5, which act as repulsive signals for Schwann cells. nih.gov When Schwann cells encounter these astrocyte-derived ephrins, their EphA4 receptors are activated. nih.gov This receptor activation triggers the phosphorylation and subsequent activation of Vav2 within the Schwann cell. nih.gov Activated Vav2 then initiates a signaling cascade that ultimately inhibits the migratory machinery of the cell. nih.gov

The inhibitory effect of the Eph/ephrin interaction on Schwann cell migration is mediated through Vav2 signaling, which appears to impact integrin function. nih.gov Knockdown of Vav2 in Schwann cells has been shown to abrogate the inhibitory effect of ephrinA5 on their migration. nih.gov Furthermore, Schwann cells with reduced Vav2 expression exhibit increased migration on astrocyte monolayers, reinforcing the idea that Vav2 is a key mediator of the astrocyte-induced inhibition of Schwann cell movement. nih.gov

In addition to ephrins, brain-derived neurotrophic factor (BDNF) also utilizes Vav2 to inhibit Schwann cell migration. pnas.org This is in contrast to neurotrophin-3 (NT-3), which promotes their migration. pnas.org The inhibitory signal from BDNF is transduced through the p75 neurotrophin receptor (p75NTR) and involves the activation of RhoA, a downstream effector of Vav2. pnas.org Transfection of Schwann cells with Vav2 siRNA has been demonstrated to abolish the inhibitory effect of BDNF on their migration. pnas.org

Signal SourceReceptor on Schwann CellKey MediatorEffect on Schwann Cell Migration
Astrocyte-derived ephrinA5EphA4Vav2Inhibition. nih.gov
Brain-Derived Neurotrophic Factor (BDNF)p75NTRVav2/RhoAInhibition. pnas.org

Regulation of Cell Adhesion and Migration

The this compound is a pivotal regulator of cell adhesion and migration, processes fundamental to development, immune responses, and disease states like cancer. biologists.combiologists.com As a guanine nucleotide exchange factor (GEF) for Rho family GTPases, Vav proteins translate signals from various cell surface receptors into changes in the actin cytoskeleton, which are essential for both sticking to and moving through different environments. rupress.orgucl.ac.uk

Vav's role can be either to promote or inhibit migration, depending on the cell type and the specific signaling context. sdbonline.org For instance, in dendritic cells, Vav1 is critical for their binding to fibronectin and for the proper distribution of podosomes, which are adhesive structures. aai.orgnih.gov Interestingly, while essential for adhesion, Vav1 appears to negatively regulate the migration of these cells; dendritic cells lacking Vav1 show increased rates of migration. aai.orgnih.gov This suggests a model where strong, Vav1-mediated adhesion can restrain movement. aai.orgnih.gov

In contrast, in other cell types, Vav is a positive regulator of migration. sdbonline.org It is required for macrophage chemotaxis and is involved in the migratory response of lymphocytes. sdbonline.org The function of Vav in these processes is often linked to its activation by receptor tyrosine kinases (RTKs) or integrins. biologists.comrupress.org Following receptor engagement, Vav becomes tyrosine phosphorylated, which enhances its GEF activity towards Rac and/or Rho GTPases. biologists.comrupress.org This activation leads to the cytoskeletal rearrangements necessary for cell movement. ucl.ac.uk Studies in macrophages have shown that while the absence of a single Vav isoform has little effect, the loss of all three isoforms leads to defects in cell spreading and adhesion-dependent signaling, which correlates with reduced activation of Rac1 and RhoA. ucl.ac.uk

Directed Cell Migration

Vav proteins are key transducers that couple signals from guidance receptors to the local activation of Rac GTPases, thereby controlling the directionality of cell migration. biologists.comnih.gov This is crucial in developmental processes where cells must navigate complex environments to reach their final destinations. biologists.comnih.gov

A well-studied example is the migration of border cells in the Drosophila egg chamber. biologists.comnih.gov These cells migrate in a cluster in response to guidance cues from growth factors like PDGF/VEGF. nih.govresearchgate.net The binding of these factors to their receptor tyrosine kinases (RTKs), such as PVR, leads to the receptor's autophosphorylation. biologists.comresearchgate.net The SH2 domain of Vav then binds to these phosphorylated receptors, bringing Vav to the membrane where it becomes activated. biologists.comresearchgate.net

Live imaging studies have revealed that Vav is essential for the stabilization and maintenance of cellular protrusions at the leading edge of the migrating border cell cluster. nih.govresearchgate.net In the absence of Vav, these protrusions are unstable, leading to impaired migration. nih.govresearchgate.net Furthermore, FRET analyses have demonstrated that Vav is required for the asymmetric distribution of Rac activity, with Rac being highly activated at the front of the migrating cells. biologists.comnih.gov This localized Rac activation, driven by Vav, promotes the actin polymerization needed to form stable lamellipodia, thus propelling the cell forward in the correct direction. sdbonline.org

Chemotaxis

Chemotaxis, the directed movement of cells along a chemical gradient, is another process where Vav proteins play a significant role, particularly in immune cells. sdbonline.org They are involved in the migratory responses of lymphocytes to chemokines like stromal cell-derived factor-1 (SDF-1α) and in macrophage chemotaxis towards colony-stimulating factor-1 (M-CSF). sdbonline.orgnih.gov

In human peripheral blood lymphocytes, SDF-1α, acting through its receptor CXCR4, induces the tyrosine phosphorylation and activation of Vav. ashpublications.org This activation is crucial for the cell polarization and migration that constitute the chemotactic response. ashpublications.org Vav appears to integrate signals from both the chemokine receptor and from integrin-mediated adhesion, as its phosphorylation is enhanced by both stimuli. ashpublications.org

In macrophages, M-CSF-induced chemotaxis is dependent on a signaling pathway involving PI 3-kinase, Vav, and Rac. nih.gov Following M-CSF stimulation, Vav is recruited to the cell membrane in a PI 3-kinase-dependent manner, a process mediated by its pleckstrin homology (PH) domain. nih.gov At the membrane, Vav is phosphorylated and activated, leading to the activation of Rac. nih.gov Both Vav and Rac have been shown to be essential for the chemotactic response to M-CSF. nih.gov However, in some contexts, such as macrophage migration towards CSF-1, Vav proteins may not be required for the directional sensing itself but rather for maintaining normal morphology and adhesion-dependent signaling. ucl.ac.uk

Cell Invasion

The role of Vav proteins extends to the pathological process of cell invasion, a hallmark of cancer metastasis. nih.govmdpi.com Vav proteins, by regulating the actin cytoskeleton and gene expression, can promote the invasive capabilities of tumor cells. nih.govmdpi.com

In melanoma cells, Vav1 and Vav2 are activated by the chemokine CXCL12, a potent chemoattractant. nih.gov This activation is a key signaling event that leads to the activation of the Rho GTPases Rac and Rho. nih.gov The activation of this pathway is crucial for the invasion of melanoma cells through reconstituted basement membranes and collagen gels. nih.gov A critical downstream effect of Vav activation in this context is the upregulation of membrane-type matrix metalloproteinase (MT1-MMP), which in turn activates MMP-2, a protease that degrades the extracellular matrix, facilitating invasion. nih.gov Blocking Vav expression through RNA interference significantly inhibits this CXCL12-promoted invasion. nih.gov

Similarly, in gastric cancer, the ectopic expression of a RHOA mutant has been shown to promote cell migration and invasion by inducing the expression of VAV1. mdpi.com In oral squamous cell carcinoma, activated Vav2 has been shown to modulate cellular invasion through the activation of Rac1 and Cdc42. oncotarget.com

Control of Cell Proliferation and Cell Cycle Progression

Vav proteins are implicated in the regulation of cell proliferation and the progression of the cell cycle, particularly in hematopoietic cells and in the context of cancer. mdpi.comaai.org

In T lymphocytes, Vav1 is a critical regulator of a pathway that links T-cell receptor (TCR)/CD28 co-stimulation to cell cycle entry and progression. aai.orgnih.gov T cells lacking Vav1 exhibit a block at the G0/G1 stage of the cell cycle, which accounts for their defective proliferation upon stimulation. aai.orgnih.gov This cell cycle arrest is associated with impaired TCR/CD28-induced phosphorylation of Akt and the Forkhead box O1 (FOXO1) transcription factor. aai.orgnih.gov In its active, unphosphorylated state, FOXO1 promotes the transcription of the cyclin-dependent kinase inhibitor p27kip1, which halts the cell cycle. aai.orgnih.gov Vav1-mediated signaling leads to the phosphorylation and subsequent inactivation of FOXO1, causing it to be exported from the nucleus. aai.orgnih.gov This relieves the transcriptional repression of cell cycle genes and allows for the downregulation of p27kip1, enabling the cell to progress from G1 into S phase. aai.orgnih.gov

In the context of cancer, Vav proteins, particularly VAV3, have been identified as oncogenes that regulate cell proliferation. spandidos-publications.com VAV3 is overexpressed in several human cancers, including glioblastoma, and its expression level often correlates with poor patient survival. spandidos-publications.com Knockdown of VAV3 in glioblastoma cells has been shown to significantly inhibit cell proliferation, migration, and invasion. spandidos-publications.com This suggests that Vav proteins contribute to tumorigenesis not only by promoting invasion but also by directly driving the proliferation of cancer cells. mdpi.comspandidos-publications.com The non-receptor tyrosine kinase ACK has also been shown to phosphorylate Vav2, directing its activity towards Cdc42 and resulting in increased cell proliferation in HEK293T cells. cam.ac.uk

Cell TypeKey Function of VavMolecular MechanismOutcome
T LymphocytesPromotion of G1/S ProgressionTCR/CD28 → Vav1 → Akt → FOXO1 Phosphorylation → p27kip1 DownregulationAllows cell cycle entry and proliferation. aai.orgnih.gov
Glioblastoma CellsPromotion of ProliferationVAV3 overexpressionDrives cancer cell proliferation. spandidos-publications.com
HEK293T CellsIncreased ProliferationACK → Vav2 Phosphorylation → Cdc42 ActivationPromotes cell proliferation. cam.ac.uk

Modulation of Cell Differentiation in Non-Hematopoietic Lineages

Vav proteins are integral to the differentiation of various cell types beyond the hematopoietic system, playing key roles in the development and function of intestinal and bone cells.

Vav proteins are essential for the proper differentiation of enterocytes, the absorptive cells lining the cecum and colon. biologists.comh1.co These proteins are predominantly expressed in terminally differentiating enterocytes. biologists.comh1.co

Research Findings: Studies using mice lacking all three Vav proteins (Vav1/Vav2/Vav3 triple-knockout) have revealed significant defects in enterocyte development. These knockout mice exhibit a defective expansion of the microtubule cytoskeleton, a notable reduction in cell height, and decreased expression of differentiation markers. biologists.comh1.co Despite these cytoskeletal and morphological changes, the actin cytoskeleton, apical cell-cell junctions, and the polarized delivery of proteins essential for terminal differentiation remain largely unaffected. biologists.com The compromised enterocytic differentiation in aged triple-mutant mice can lead to spontaneous ulcerative lesions, partly due to impaired wound repair mechanisms, underscoring the importance of Vav proteins in maintaining the integrity of the colonic epithelial barrier. biologists.comh1.co

FeatureWild-Type MiceVav1/Vav2/Vav3 Knockout Mice
Enterocyte Microtubule Cytoskeleton Normal ExpansionDefective Expansion biologists.comh1.co
Enterocyte Cell Height NormalSignificantly Decreased biologists.comh1.co
Differentiation Marker Expression NormalDiminished biologists.comh1.co
Intestinal Integrity IntactProne to ulcerative lesions and defective wound repair biologists.comh1.co

The differentiation of osteoclasts, the cells responsible for bone resorption, is a tightly regulated process influenced by Vav proteins, with different family members exhibiting opposing effects. nih.gov

Vav1 as a Negative Regulator: Vav1, which is primarily expressed in hematopoietic cells, acts as an inhibitor of osteoclast differentiation. nih.govnih.gov Studies on bone marrow mononuclear cells from Vav1-deficient mice showed that the absence of Vav1 promotes their differentiation into mature osteoclasts when stimulated with macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-kappa B ligand (RANKL). nih.govnih.gov This is evidenced by the increased expression of osteoclast markers such as tartrate-resistant acid phosphatase, cathepsin K, and the calcitonin receptor. nih.govnih.gov Furthermore, Vav1-deficient mice exhibit a higher number of osteoclasts in their femurs, which present with reduced bone density and fewer trabeculae. nih.govnih.gov Vav1 also suppresses the adhesion of osteoclasts to vitronectin, a ligand for the αvβ3 integrin that is crucial for bone resorption. nih.gov

Vav3 as a Positive Regulator: In contrast to Vav1, Vav3 stimulates osteoclast differentiation and bone resorption. It enhances the affinity of the αvβ3 integrin for vitronectin. nih.gov Consequently, mice lacking Vav3 have bones with increased density due to impaired osteoclast resorption activity. nih.gov

Vav ProteinRole in Osteoclast DifferentiationEffect on Bone Resorption
Vav1 Inhibits differentiation nih.govnih.govSuppresses resorption nih.govnih.gov
Vav3 Stimulates differentiation nih.govPromotes resorption nih.gov

Enterocyte Differentiation

Vesicular Transport and Endocytosis

Vav proteins are involved in the intricate processes of vesicular transport and endocytosis, which are fundamental for cellular uptake of external materials. nih.govkhanacademy.org

Mechanism of Action: During endocytosis, the cell membrane folds inward to form a vesicle, enclosing target particles. khanacademy.org Vav proteins, in conjunction with the mechanochemical enzyme dynamin, play a critical role in the fission of these endosomes from the cell membrane. nih.gov This interaction is crucial for the receptor-mediated uptake of various ligands. nih.gov For instance, in B cells, the endocytosis of the B cell antigen receptor (BCR) is dependent on a signaling pathway involving the adapter protein LAB, which recruits a complex of Grb2-dynamin and Vav. st-andrews.ac.uknih.gov Vav is then required for the activation of the small GTPases Rac1 and Rac2, which are essential for BCR endocytosis. st-andrews.ac.uknih.gov

Role in Macrophage Foam Cell Formation: The formation of macrophage foam cells, a key event in atherosclerosis, involves the uptake of oxidized low-density lipoprotein (oxLDL). Vav proteins regulate this process through a calcium and dynamin-dependent mechanism. nih.gov Vav is important for the activation of dynamin 2 and the generation of calcium signals in macrophages. nih.gov Dynamin 2, in turn, is essential for the endocytosis of oxLDL-containing vesicles. nih.gov Macrophages lacking Vav show impaired maturation of these endocytic vesicles, leading to a reduced ability to form foam cells. nih.gov

Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development and disease, and is significantly modulated by Vav proteins. nih.gov

Vav2 and Vav3 in EphA Receptor-Mediated Angiogenesis: Vav2 and Vav3 have been identified as the guanine nucleotide exchange factors that connect the EphA2 receptor to the activation of Rho family GTPases, a crucial step in angiogenesis. nih.gov Upon stimulation by ephrin-A1, Vav proteins are recruited to the activated EphA2 receptor. nih.gov This association activates Vav GEFs, leading to the activation of the Rac1 GTPase. nih.gov Overexpression of Vav2 or Vav3 in endothelial cells enhances Rac1 activation, cell migration, and assembly in response to ephrin-A1. nih.gov Conversely, the loss of Vav2 and Vav3 inhibits these processes both in vitro and in vivo. nih.gov

Mechanism of Activation: The activation of Vav proteins in this context can occur through two primary mechanisms. Firstly, the activated EphA2 receptor can directly phosphorylate Vav proteins. researchgate.net Secondly, the EphA2 receptor can recruit phosphatidylinositol 3-kinase (PI3K), leading to increased levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). nih.govresearchgate.net PIP3 can then recruit and activate Vav proteins through their pleckstrin homology (PH) domains. nih.govresearchgate.net

Platelet Aggregation

Platelet aggregation is a vital process in hemostasis, and Vav proteins, particularly Vav1, play a role in this complex event. uu.nlnih.gov

Role of Vav1: Studies have shown that Vav1, but not Vav2, contributes to the later stages of platelet aggregation induced by agonists like collagen-related peptide (CRP) and thrombin. nih.gov Platelets deficient in Vav1 exhibit a mild inhibition of late-stage aggregation in response to these stimuli. nih.gov However, Vav1 does not appear to be upstream of phospholipase C (PLC) or Rac activation in platelets, which distinguishes its role from that in other cell types where it is a key regulator of these signaling molecules. nih.gov

Interaction with Integrins: Vav family proteins are tyrosine-phosphorylated downstream of integrins like αIIbβ3 in platelets. birmingham.ac.uk Platelets lacking both Vav1 and Vav3 show reduced filopodia and lamellipodia formation when spreading on fibrinogen, a process mediated by αIIbβ3. birmingham.ac.uk This is associated with decreased tyrosine phosphorylation of PLCγ2 and reduced calcium mobilization. birmingham.ac.uk These findings indicate that Vav1 and Vav3 are necessary for optimal spreading and signaling by integrin αIIbβ3. birmingham.ac.uk

AgonistEffect on Vav1-deficient Platelets
Collagen-Related Peptide (CRP) Weak inhibition of late-stage aggregation nih.gov
Thrombin Weak inhibition of late-stage aggregation nih.gov
Fibrinogen (spreading) Reduced filopodia and lamellipodia formation (in Vav1/Vav3 deficient platelets) birmingham.ac.uk

Endothelial Barrier Function and Vascular Permeability

The endothelium forms a dynamic barrier that controls the passage of substances between the blood and tissues. nih.govcsic.es Vav proteins, especially Vav3, are emerging as key regulators of endothelial barrier integrity and vascular permeability. nih.govcsic.es

Vav3 and Barrier Resistance: Vav3 is predominantly expressed in microvascular endothelial cells and is associated with a high-resistance barrier phenotype. nih.govcsic.es Ectopic expression of Vav3 in endothelial cells from large arteries or the brain significantly enhances barrier resistance and promotes the cortical arrangement of the actin cytoskeleton. nih.govcsic.es This barrier-enhancing effect of Vav3 is dependent on its Dbl homology domain and the subsequent activation of Rap1. csic.es In vivo studies have shown that the inactivation of Vav3 leads to increased vascular leakage, confirming its role as a crucial regulator of barrier stability. nih.govcsic.es

Regulation of Permeability: Dysregulation of endothelial permeability is a characteristic of various inflammatory and vascular diseases. nih.govcsic.es Factors like thrombin and vascular endothelial growth factor (VEGF) can alter paracellular permeability by affecting the junctions between endothelial cells. csic.es The protective effects of certain agents, such as iloprost, against lipopolysaccharide (LPS)-induced increases in permeability are associated with the activation of Rac1 signaling, a pathway in which Vav2 has been implicated. ersnet.org

Compound and Protein Table

NameType
3BP2Adapter protein jci.org
Calcitonin receptorProtein nih.govnih.gov
Cathepsin KProtein nih.govnih.govmdpi.com
c-FmsProtein mdpi.com
DynaminProtein researchgate.netnih.govst-andrews.ac.uknih.gov
EphA2Receptor tyrosine kinase nih.govresearchgate.netuniprot.org
Ephrin-A1Protein nih.govresearchgate.netsdbonline.org
Grb2Adapter protein mdpi.comst-andrews.ac.uknih.gov
IloprostProstacyclin analogue ersnet.org
Integrin αIIbβ3Protein birmingham.ac.uk
Integrin αvβ3Protein nih.govnih.gov
LABAdapter protein st-andrews.ac.uknih.gov
Lipopolysaccharide (LPS)Molecule ersnet.orgahajournals.org
Macrophage colony-stimulating factor (M-CSF)Growth factor nih.govnih.govmdpi.com
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3)Phospholipid nih.govresearchgate.net
Phospholipase C (PLC)Enzyme nih.gov
Phospholipase C-γ (PLC-γ)Enzyme tandfonline.comnih.gov
Phospholipase Cγ2 (PLCγ2)Enzyme birmingham.ac.uk
Protein Kinase D (PKD)Kinase mdpi.com
Rac1GTPase st-andrews.ac.uknih.govnih.govresearchgate.netersnet.org
Rac2GTPase st-andrews.ac.uknih.gov
Rap1GTPase csic.es
Receptor activator of nuclear factor-kappa B ligand (RANKL)Cytokine nih.govnih.govjci.orgmdpi.commdpi.com
Tartrate-resistant acid phosphatase (TRAP)Enzyme nih.govnih.govmdpi.com
ThrombinEnzyme uu.nlnih.govahajournals.org
Vascular endothelial growth factor (VEGF)Signaling protein csic.esmdpi.com
VitronectinGlycoprotein nih.govnih.gov

Pathological Implications and Disease Mechanisms Involving Oncogene Protein Vav

Molecular Mechanisms in Oncogenesis and Cancer Progression

The involvement of Vav proteins in cancer is multifaceted, stemming from their central role in signaling pathways that control cell growth, survival, and motility. nih.govspandidos-publications.com Originally identified as an oncogene through in vitro screening, the wild-type form of Vav1, which is normally restricted to the hematopoietic system, is now known to be ectopically expressed in a variety of solid tumors, contributing to malignancy. oncotarget.comnih.gov

The transformation potential of Vav proteins is often linked to the subversion of their normal, tightly controlled activation cycle. nih.gov Under normal physiological conditions, Vav proteins exist in an autoinhibited state, which is relieved by tyrosine phosphorylation following receptor stimulation. nih.govmdpi.comnih.gov However, genetic alterations can lead to constitutively active forms of Vav, driving cellular transformation.

The first oncogenic form of Vav was identified as a truncated version of Vav1, which lacked the N-terminal autoinhibitory region. oncotarget.comoncotarget.com This truncation results in a constitutively active protein with phosphorylation-independent GEF activity. nih.gov Similar N-terminal truncations in Vav2 and Vav3 also render them oncogenic. oncotarget.com While the specific truncated form of Vav1 found in initial screens has not been detected in clinical tumors, its discovery established the principle that dysregulation of Vav activity can lead to transformation. oncotarget.comnih.gov Other mutations, including single point mutations, can also confer oncogenic properties by disrupting the protein's autoinhibitory mechanisms or altering its interactions with other proteins. nih.govoncotarget.com For instance, a single D797N substitution in the C-terminal SH3 domain of the Vav1 proto-oncogene is sufficient to activate its transforming capacity. oncotarget.com

Vav proteins contribute to oncogenesis by promoting uncontrolled cell proliferation and enhancing cell survival. nih.govplos.org The dysregulation of Vav signaling can activate downstream pathways that drive cell cycle progression and inhibit apoptosis.

A key mechanism involves the activation of Rho/Rac GTPases, which regulate numerous cellular processes that are dysregulated in cancer, including cell proliferation and survival. oncotarget.com In pancreatic ductal adenocarcinoma (PDA), for example, epidermal growth factor (EGF) stimulation leads to the tyrosine phosphorylation of ectopically expressed Vav1. oncotarget.comnih.gov This, in turn, activates a Rac1/Pak1/NF-κB signaling pathway, resulting in increased levels of cyclin D1, a key regulator of cell cycle progression, thereby enhancing tumor cell proliferation. oncotarget.comnih.gov Similarly, in breast cancer cells, Vav3 can activate the estrogen receptor (ERα) signaling axis, promoting both estrogen-dependent and -independent cell growth. nih.gov In prostate cancer, Vav3 overexpression enhances androgen receptor (AR) activity and stimulates androgen-independent growth, partly via the PI3K-Akt signaling pathway. spandidos-publications.comnih.govoup.com

Vav proteins also influence cell survival by modulating apoptotic pathways. nih.gov In certain breast cancer cell lines, Vav1 has been shown to have a dual role, acting as either a pro- or anti-apoptotic protein, a function that depends on the p53 status of the cells. nih.gov

Cancer TypeVav ProteinMechanismEffectReference
Pancreatic CancerVav1Activation of Rac1/Pak1/NF-κB pathwayIncreased cyclin D1, enhanced proliferation oncotarget.comnih.gov
Breast CancerVav3Activation of estrogen receptor (ERα) signalingPromotes estrogen-dependent and -independent growth nih.gov
Prostate CancerVav3Enhances androgen receptor (AR) activity via PI3K-AktStimulates androgen-independent growth spandidos-publications.comnih.govoup.com
GlioblastomaVav3Regulates cancer stem-like cell self-renewalPromotes proliferation and inhibits apoptosis spandidos-publications.comnih.gov

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, a process that often precedes metastasis. Vav proteins are key regulators of the actin cytoskeleton reorganization required for cell motility. oncotarget.comoncotarget.com The GEF activity of Vav proteins is crucial for their role in cancer cell migration and invasion. nih.gov By activating Rho GTPases like Rac1, RhoA, and Cdc42, Vav proteins orchestrate the cytoskeletal changes that lead to increased cell motility. nih.govaacrjournals.org

In melanoma, the chemokine CXCL12 promotes cell invasion by activating Vav1 and Vav2, which in turn activate Rac and Rho. aacrjournals.org This signaling cascade is essential for the upregulation of membrane-type matrix metalloproteinase (MT1-MMP), an enzyme critical for degrading the extracellular matrix and facilitating invasion. aacrjournals.org Similarly, studies in gastric cancer have shown that an RHOA mutant can trigger Vav1 expression, which then promotes cell migration and invasion. mdpi.com In glioblastoma, Vav3 has been shown to be a key regulator of cell migration and invasion. nih.gov The reduction of Vav2 and Vav3 expression in mouse mammary tumor cells led to a significant decrease in metastatic growth, highlighting the importance of these family members in cancer dissemination. oncotarget.com

While the protumorigenic functions of Vav proteins are well-documented, emerging evidence reveals a more complex picture where Vav proteins can also act as tumor suppressors. nih.govresearchgate.net This dual functionality is highly context-dependent, influenced by the specific cell type, the nature of the genetic alteration, and the status of other signaling pathways. oncotarget.comnih.gov This paradox is exemplified by Vav1, which, despite its established oncogenic roles, can also suppress tumor formation in certain contexts. nih.govresearchgate.net For instance, while Vav1 overexpression is linked to a worse prognosis in pancreatic cancer, high levels of nuclear Vav1 in early invasive breast tumors are correlated with a lower incidence of relapse. oncotarget.comnih.gov

One of the most striking examples of Vav1's tumor suppressor function is in T-cell acute lymphoblastic leukemia (T-ALL). researchgate.netnih.gov Contrary to its expected oncogenic role, Vav1-deficient mice are prone to developing T-cell tumors. researchgate.net This paradoxical effect is due to a non-catalytic, adaptor function of Vav1 that negatively regulates the Notch1 signaling pathway. mdpi.comnih.govtandfonline.com

Notch1 is a critical regulator of T-cell development, and its aberrant activation is a major driver of T-ALL. mdpi.comepfl.ch Vav1 acts as a tumor suppressor by silencing Notch1 signaling. researchgate.net It achieves this by nucleating a complex between the E3 ubiquitin ligase Cbl-b and the active intracellular domain of Notch1 (ICN1). nih.govtandfonline.com This Vav1-mediated complex formation facilitates the ubiquitination and subsequent proteasomal degradation of ICN1, thereby keeping Notch1 signaling in check. researchgate.netnih.gov In the absence of Vav1, ICN1 degradation is impaired, leading to the accumulation of active Notch1, exacerbated signaling, and ultimately, the development of Notch1-dependent T-ALL. researchgate.netnih.govtandfonline.com This tumor suppressor pathway is independent of Vav1's GEF activity and is particularly relevant in human T-ALL of the TLX+ clinical subtype, where VAV1 expression is often downregulated. nih.govtandfonline.com

The dysregulation of Vav proteins in cancer occurs through various molecular mechanisms, including ectopic expression, mutations, and gene fusions. oncotarget.commdpi.com While Vav1 is normally restricted to hematopoietic cells, its aberrant ectopic expression has been identified in a significant percentage of solid tumors. oncotarget.com

For instance, wild-type Vav1 is ectopically expressed in a majority of neuroblastomas (76%) and pancreatic ductal adenocarcinomas (over 50%). oncotarget.com Its expression is also found in lung cancer (42-46%), breast cancer, and ovarian cancer. oncotarget.comnih.gov In many of these cases, Vav1 expression is associated with a poorer prognosis. oncotarget.comnih.gov Vav2 and Vav3, which are more ubiquitously expressed, are also frequently overexpressed in various cancers. oncotarget.com High levels of Vav2 are implicated in oral squamous cell carcinoma, while Vav3 is upregulated in glioblastoma, prostate cancer, and breast cancer, where it serves as a biomarker for poor prognosis. oncotarget.comnih.gov

In addition to overexpression, somatic mutations in the VAV1 gene are found in a subset of tumors, particularly in peripheral T-cell lymphoma (PTCL). researchgate.netnih.gov These cancer-associated mutations can be classified into different subtypes based on their functional impact on Vav1's signaling activities, leading to both quantitative and qualitative changes in its output. nih.gov Furthermore, gene fusions involving VAV1 have been identified, such as the VAV1-MYO1F fusion, which can also contribute to cancer development. mdpi.com

Cancer TypeVav Protein(s)Basis of DysregulationReference
NeuroblastomaVav1Ectopic expression (76% of tumors) oncotarget.com
Pancreatic Ductal AdenocarcinomaVav1Ectopic expression (>50% of tumors) oncotarget.com
Lung CancerVav1Aberrant expression (42-46% of cases) oncotarget.comnih.gov
Breast CancerVav1, Vav3Aberrant expression, Overexpression oncotarget.comnih.gov
Ovarian CancerVav1, Vav3Aberrant expression, Overexpression (poor prognosis marker) oncotarget.com
Prostate CancerVav3Overexpression oncotarget.comspandidos-publications.com
GlioblastomaVav3Overexpression oncotarget.comnih.gov
Peripheral T-cell Lymphoma (PTCL)Vav1Somatic mutations researchgate.netnih.gov
T-cell Acute Lymphoblastic Leukemia (T-ALL)Vav1Downregulation/Loss of function (tumor suppressor role) researchgate.netnih.govtandfonline.com

Molecular Basis of Vav Dysregulation in Specific Cancer Types

Pancreatic Cancer

Ectopic expression of Vav1 is a significant factor in the development of pancreatic ductal adenocarcinoma (PDA). oncotarget.comnih.gov Studies have shown that Vav1 is expressed in over 50% of pancreatic ductal adenocarcinoma tumor samples. oncotarget.com This aberrant expression is often a result of promoter demethylation, an epigenetic modification that reactivates the VAV1 gene. nih.gov Once expressed, Vav1 becomes a crucial component of signaling pathways that drive pancreatic cancer progression.

Research has demonstrated that Vav1 is required for the optimal proliferation, transformation, and survival of pancreatic cancer cells. nih.gov In these cells, Vav1 is activated by growth factors such as Epidermal Growth Factor (EGF), leading to the activation of downstream signaling cascades. oncotarget.comtandfonline.com Specifically, the activation of Vav1 leads to the stimulation of Rac1, which in turn activates Pak1 and the transcription factor NF-κB. oncotarget.comtandfonline.com This signaling pathway culminates in an increase in cyclin D1, a key regulator of the cell cycle, thereby enhancing tumor cell proliferation. oncotarget.com

Furthermore, mouse models have shown that the co-expression of Vav1 with a mutant KRAS gene, a common mutation in pancreatic cancer, synergistically accelerates tumor development. mdpi.comexplorationpub.com This suggests a cooperative role for Vav1 in driving the malignant transformation of pancreatic cells. The dependence of pancreatic cancer cells on Vav1 for their growth and survival highlights it as a potential therapeutic target. nih.gov

Table 1: Research Findings on Oncogene Protein Vav in Pancreatic Cancer

Finding Significance References
Ectopic expression of Vav1 in over 50% of PDA samples. Indicates a common role for Vav1 in pancreatic cancer. oncotarget.com
Vav1 expression is due to promoter demethylation. Reveals an epigenetic mechanism for Vav1's aberrant expression. nih.gov
Vav1 is essential for proliferation, transformation, and survival of pancreatic cancer cells. Establishes Vav1 as a key driver of pancreatic tumorigenesis. nih.gov
Vav1 mediates the EGF -> Rac1 -> Pak1 -> NF-κB -> cyclin D1 signaling pathway. Elucidates the molecular mechanism by which Vav1 promotes cell proliferation. oncotarget.comtandfonline.com
Co-expression of Vav1 and mutant KRAS accelerates tumor development in mice. Demonstrates a synergistic relationship between Vav1 and a key oncogene in pancreatic cancer. mdpi.comexplorationpub.com
Lung Cancer

The oncogene protein Vav1 is aberrantly expressed in a significant portion of lung cancers, contributing to tumor development and progression. mdpi.comoncotarget.com Studies have detected Vav1 expression in approximately 42% of lung cancer cell lines and 44-46% of primary human lung cancer tissue samples. oncotarget.commdpi.comoncotarget.com Higher levels of Vav1 expression have been associated with larger tumor sizes, suggesting a role in promoting tumor growth. mdpi.com

In the context of lung cancer, Vav1 acts as a signal transducer downstream of various growth factor receptors. mdpi.comoncotarget.com Upon stimulation by growth factors like Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGFα), Vav1 becomes tyrosine phosphorylated and activated. mdpi.com This activation is crucial for its oncogenic functions. The siRNA-mediated knockdown of Vav1 in lung cancer cells has been shown to suppress their growth on agar (B569324) and inhibit tumor formation in nude mice, underscoring its importance in maintaining the malignant phenotype. mdpi.com

Genetically engineered mouse models have further elucidated the role of Vav1 in lung cancer. nih.gov While the expression of Vav1 alone in lung cells does not typically lead to tumor formation, its co-expression with the mutant K-Ras oncogene dramatically accelerates the development of malignant lung cancer. explorationpub.comnih.gov This synergy between Vav1 and K-Ras leads to increased tumor lesions and is accompanied by elevated phosphorylation of ERK, a key component of the MAPK signaling pathway. nih.gov Furthermore, Vav1-expressing lung cancer cells have been shown to secrete growth factors like Colony-Stimulating Factor-1 (CSF-1), which can influence the tumor microenvironment in an autocrine or paracrine manner. mdpi.comoncotarget.com

Table 2: Research Findings on this compound in Lung Cancer

Finding Significance References
Vav1 is expressed in ~42-46% of lung cancers. Highlights the prevalence of aberrant Vav1 expression in this malignancy. oncotarget.commdpi.comoncotarget.com
High Vav1 expression correlates with larger tumor size. Suggests a role for Vav1 in promoting tumor growth. mdpi.com
Vav1 is activated by EGF and TGFα in lung cancer cells. Demonstrates the integration of Vav1 into key growth factor signaling pathways. mdpi.com
Knockdown of Vav1 suppresses lung cancer cell growth. Confirms the functional requirement of Vav1 for lung cancer malignancy. mdpi.com
Co-expression of Vav1 and mutant K-Ras accelerates lung tumorigenesis in mice. Reveals a synergistic oncogenic interaction. explorationpub.comnih.gov
Vav1-expressing lung cancer cells secrete CSF-1. Indicates a role for Vav1 in modulating the tumor microenvironment. mdpi.comoncotarget.com
Neuroblastoma

The ectopic expression of the wild-type form of oncogene protein Vav1 is a key pathological feature in a majority of neuroblastoma cases. oncotarget.com The initial discovery of Vav1 in the neuroblastoma cell line SK-N-MC, where it was found to be unmutated and of the same molecular weight as the wild-type protein, was a pivotal finding. oncotarget.com Subsequent research confirmed Vav1 expression in approximately 76% of primary human neuroblastoma specimens. oncotarget.commdpi.com

In neuroblastoma cells, Vav1 is activated through tyrosine phosphorylation in response to growth factors like EGF. mdpi.com This activation allows it to associate with the EGF receptor via its SH2 domain. mdpi.com The expression of Vav1 in neuroblastoma suggests its involvement in the neoplastic process, contributing to the malignant phenotype of these tumors. atlasgeneticsoncology.org While the precise mechanisms by which Vav1 contributes to neuroblastoma are still under investigation, its role as a signal transducer downstream of growth factor receptors is considered central to its oncogenic activity in this context. mdpi.com

Table 3: Research Findings on this compound in Neuroblastoma

Finding Significance References
Vav1 is ectopically expressed in ~76% of primary human neuroblastomas. Establishes a strong correlation between Vav1 expression and neuroblastoma. oncotarget.commdpi.com
Vav1 in neuroblastoma cells is the wild-type form. Indicates that aberrant expression, rather than mutation, is the primary oncogenic mechanism. oncotarget.com
Vav1 is tyrosine phosphorylated in response to EGF stimulation. Demonstrates the functional activation of Vav1 by growth factor signaling pathways. mdpi.com
Vav1 associates with the EGF receptor. Elucidates a key protein-protein interaction that mediates Vav1's role in signal transduction. mdpi.com
Melanoma

The this compound plays a significant role in the invasion and migration of melanoma cells. oncotarget.com Several melanoma cell lines, including the highly metastatic BLM cells, express wild-type Vav1. oncotarget.com In these cells, Vav1 is often localized at the cell periphery, near the plasma membrane, a location consistent with its role in regulating cell motility. oncotarget.com

Vav proteins, including Vav1 and Vav2, are activated by the chemokine CXCL12, which binds to the CXCR4 receptor on melanoma cells. nih.govnih.gov This activation, which involves Jak activity, is crucial for the subsequent activation of the Rho GTPases Rac and Rho. nih.govnih.gov The activation of these GTPases by Vav is a key signaling event that controls melanoma cell invasion. nih.govnih.gov

Specifically, the Jak/Vav/Rho GTPase pathway regulates the expression of membrane-type 1 matrix metalloproteinase (MT1-MMP), which in turn activates MMP-2. nih.govnih.gov This cascade is essential for the degradation of the extracellular matrix, a critical step in tumor cell invasion. nih.govnih.gov Blocking Vav expression through RNA interference has been shown to impair the activation of Rac and Rho by CXCL12 and significantly inhibit CXCL12-promoted invasion. nih.govnih.gov This demonstrates the critical role of Vav proteins in mediating the invasive phenotype of melanoma cells. nih.govnih.gov

Table 4: Research Findings on this compound in Melanoma

Finding Significance References
Vav1 and Vav2 are expressed in melanoma cells. Establishes the presence of Vav proteins in this cancer type. nih.govnih.gov
Vav proteins are activated by the chemokine CXCL12. Identifies a key upstream activator of Vav in melanoma. nih.govnih.gov
Vav activation leads to the stimulation of Rac and Rho GTPases. Elucidates the immediate downstream effectors of Vav signaling. nih.govnih.gov
The Jak/Vav/Rho GTPase pathway controls MT1-MMP expression and MMP-2 activation. Details the molecular cascade through which Vav promotes invasion. nih.govnih.gov
Blocking Vav expression inhibits melanoma cell invasion. Confirms the functional importance of Vav in melanoma metastasis. nih.govnih.gov
Breast Cancer

The oncogene proteins of the Vav family, particularly Vav1, Vav2, and Vav3, have complex and multifaceted roles in breast cancer. mdpi.comnih.govnih.gov Vav1 expression has been noted in a significant percentage of primary human breast cancers, with one study reporting its presence in 42% of cases, where it correlated with estrogen receptor expression. mdpi.com Another study found Vav1 expression in 96% of invasive breast tumors from patients without lymph node involvement. mdpi.com

Vav2 and Vav3 have been shown to be important for both primary tumorigenesis and the formation of lung metastases in breast cancer. nih.gov These proteins help maintain the epithelial traits of breast cancer cells through both miR-200c-dependent and independent mechanisms. nih.govcsic.es The depletion of Vav2 and Vav3 can trigger a shift towards a more mesenchymal phenotype, which is often associated with increased invasiveness. nih.gov

Table 5: Research Findings on this compound in Breast Cancer

Finding Significance References
Vav1 is expressed in a high percentage of invasive breast tumors. Indicates a frequent involvement of Vav1 in breast cancer. mdpi.com
High nuclear Vav1 is associated with low recurrence rates. Suggests a context-dependent, potentially tumor-suppressive role for Vav1. oncotarget.commdpi.com
Vav3 is overexpressed and correlates with poor prognosis. Establishes Vav3 as a biomarker for aggressive breast cancer. nih.gov
Vav2 and Vav3 are important for tumorigenesis and metastasis. Highlights the oncogenic roles of these Vav family members. nih.gov
Vav2 and Vav3 maintain epithelial traits in breast cancer cells. Reveals a role for Vav proteins in regulating cancer cell phenotype. nih.govcsic.es
T-Cell Lymphoma

Genetic alterations in the VAV1 gene, including mutations and gene fusions, are recurrent events in various types of peripheral T-cell lymphoma (PTCL). mdpi.comexplorationpub.com These alterations are found in approximately 5% of angioimmunoblastic T-cell lymphoma (AITL), 7-11% of peripheral T-cell lymphoma-not otherwise specified (PTCL-NOS), 11% of anaplastic large cell lymphoma (ALCL), and 18% of adult T-cell leukemia/lymphoma (ATLL). mdpi.comexplorationpub.com

Many of these alterations are gain-of-function mutations or fusions that lead to a constitutively active Vav1 protein. uni-muenchen.de For example, the VAV1-MYO1F fusion protein, which results from a translocation, exhibits increased guanine (B1146940) nucleotide exchange factor (GEF) activity and leads to the activation of downstream signaling pathways such as the ERK, JNK, and AKT pathways. mdpi.comuni-muenchen.deashpublications.org This aberrant signaling drives T-cell activation, proliferation, and ultimately, neoplastic transformation. uni-muenchen.deashpublications.org

Mouse models have confirmed the oncogenic potential of these Vav1 alterations. uni-muenchen.deashpublications.org The expression of the VAV1-MYO1F fusion in mouse T-cells is sufficient to induce a malignant T-cell lymphoproliferative disease that mimics human PTCL. uni-muenchen.deashpublications.org Similarly, the expression of certain Vav1 mutants in mouse CD4+ T cells can trigger the development of AITL-like tumors. embopress.org These findings firmly establish mutated and rearranged Vav1 as a driver oncogene in T-cell lymphomas. uni-muenchen.deembopress.org

Table 6: Research Findings on this compound in T-Cell Lymphoma

Finding Significance References
Recurrent mutations and fusions of VAV1 in PTCL. Identifies genetic alterations of Vav1 as a key feature of T-cell lymphomas. mdpi.comexplorationpub.com
VAV1-MYO1F fusion protein leads to constitutive activation of signaling pathways. Elucidates the molecular mechanism of a specific oncogenic Vav1 fusion. mdpi.comuni-muenchen.deashpublications.org
Expression of VAV1-MYO1F in mouse T-cells induces lymphoma. Provides in vivo evidence for the oncogenic potential of this fusion protein. uni-muenchen.deashpublications.org
Vav1 mutants can drive the development of AITL-like tumors in mice. Confirms the role of Vav1 mutations as driver events in T-cell lymphomagenesis. embopress.org
Acute Myeloid Leukemia (AML)

The contribution of the Vav family to AML is thought to be mediated through the activation of several key signaling pathways, including the NF-κB and cAMP pathways. nih.govnih.gov The overexpression of Vav1 in AML cells likely leads to the dysregulation of these pathways, promoting cell survival and proliferation. The strong correlation between high VAV1 expression and poor clinical outcomes highlights Vav1 as a promising therapeutic target for this aggressive hematological malignancy. nih.govnih.gov

Table 7: Research Findings on this compound in Acute Myeloid Leukemia (AML)

Finding Significance References
VAV1, VAV2, and VAV3 are highly expressed in AML. Establishes the overexpression of Vav family members as a characteristic of AML. nih.govnih.govresearchgate.net
High VAV1 expression correlates with poor prognosis. Identifies Vav1 as a prognostic biomarker in AML. nih.govresearchgate.net
High VAV1 expression is associated with lower complete remission rates. Links Vav1 levels to treatment response. nih.gov
The contribution of the Vav family to AML may be mediated by the NF-κB and cAMP pathways. Suggests the downstream signaling mechanisms involved in Vav-mediated AML pathogenesis. nih.govnih.gov

Role in Cardiovascular System Pathologies

Vav proteins are significant contributors to the pathology of cardiovascular diseases. nih.gov As GEFs, they regulate the activity of Rho GTPases, which are central to cellular processes like cell migration, proliferation, and cytoskeletal organization—all of which are fundamental to cardiovascular health. nih.gov Altered Vav signaling is a key factor in the onset and progression of major cardiovascular conditions such as hypertension and atherosclerosis. nih.gov

Hypertension and Vascular Smooth Muscle Cell Function

The Vav family, particularly Vav2 and Vav3, plays a critical role in regulating the function of vascular smooth muscle cells (VSMCs), which is essential for maintaining blood pressure. mdpi.comoup.com These proteins are involved in mechanotransduction, enabling VSMCs to respond to mechanical forces like changes in blood pressure.

Research highlights that the vasoconstrictor angiotensin II (Ang II) activates Vav proteins. oup.comportlandpress.com This activation stimulates Rho GTPases, such as Rac1, which in turn influences VSMC contraction, migration, and proliferation. oup.comoup.com Studies involving genetically modified mice have provided direct evidence of Vav's role; for instance, mice lacking Vav3 have been shown to develop hypertension due to hyperactivity of sympathetic neurons. oup.com Furthermore, the Vav2-Rac1 signaling pathway in VSMCs is crucial for nitric oxide-mediated vasodilation; its disruption leads to hypertension. researchgate.netconicet.gov.arcsic.es The Vav3 protein, in particular, has been identified as a regulator of VSMC proliferation and migration through the Rac1/PAK signaling pathway. oup.com Its expression is elevated in arteries of hypertensive animal models, suggesting it as a potential therapeutic target for vascular proliferative diseases. oup.comoup.com

Atherosclerosis

Atherosclerosis is a chronic inflammatory disease marked by the formation of plaques within arteries, a process significantly influenced by Vav proteins. nih.govahajournals.org These proteins are involved in multiple stages of the disease, from the initial inflammatory response to the behavior of various cell types within the atherosclerotic lesion. ahajournals.orgnih.gov

Vav signaling is integral to the recruitment and function of macrophages, which are key immune cells in atherogenesis. ahajournals.orgnih.gov The scavenger receptor CD36, present on macrophages, recognizes oxidized low-density lipoprotein (oxLDL), and this interaction activates Vav proteins. ahajournals.orgnih.govresearchgate.net This activation is a critical step leading to the uptake of oxLDL and the transformation of macrophages into "foam cells," a hallmark of atherosclerotic plaques. ahajournals.orgnih.govmdpi.com Studies have shown that all three Vav family members (Vav1, Vav2, and Vav3) are required for efficient foam cell formation. nih.govresearchgate.net

Genetic studies in mice have demonstrated that the absence of Vav1 or Vav2 in an atherosclerosis-prone model (ApoE-deficient mice) leads to a significant reduction in atherosclerotic lesion development. ahajournals.orgnih.govnih.govresearchgate.net This protective effect is linked to reduced macrophage accumulation in the plaques and impaired monocyte adhesion to the arterial endothelium. ahajournals.orgnih.gov The mechanism involves Vav-dependent activation of Rac and JNK pathways, which promote the homing of monocytes to atherosclerotic sites. ahajournals.orgnih.gov Therefore, Vav proteins act as a crucial link between hyperlipidemia and the pro-inflammatory responses of macrophages that drive atherosclerosis. ahajournals.orgfrontiersin.org

Contributions to Immune-Related Dysfunctions

The Vav protein family is essential for the proper development and function of the adaptive immune system. researchgate.net As key regulators of Rho GTPase activity, they are indispensable for signaling pathways downstream of T-cell and B-cell antigen receptors. nih.govresearchgate.net

In T-lymphocytes, Vav1 is a critical component of T-cell receptor (TCR) signaling. Its activation is necessary for cytoskeletal rearrangements, cytokine production, and the activation of the nuclear factor of activated T-cells (NFAT), a key transcription factor for T-cell activation. nih.gov In B-lymphocytes, Vav proteins are crucial for B-cell receptor (BCR)-induced calcium influx and the subsequent activation of the PI3K pathway through Rac1. researchgate.net

Given their central role, it is not surprising that dysregulation of Vav protein function is associated with various immune-related disorders. This can range from immunodeficiencies, resulting from a loss of Vav function, to autoimmune diseases and lymphomas, where hyperactive Vav signaling can contribute to the uncontrolled proliferation and survival of lymphocytes. nih.gov For example, activating mutations in VAV1 have been identified as oncogenic drivers in several types of T-cell lymphomas.

Involvement in Neurodevelopmental Disorders (e.g., Congenital Zika Syndrome)

Emerging evidence points to the involvement of this compound in the pathology of certain neurodevelopmental disorders. Vav proteins, particularly Vav3, play roles in the nervous system, including cerebellum development and axon guidance. nih.govmolbiolcell.org Their function as activators of Rho/Rac GTPases is vital for controlling the formation and growth of neurites and mediating axonal targeting in the brain. researchgate.net

A notable example of Vav's role in neuropathology is its connection to Congenital Zika Syndrome (CZS). The Zika virus (ZIKV) can lead to severe birth defects like microcephaly by disrupting normal brain development. Research suggests that ZIKV infection alters signaling pathways in neural progenitor cells. Vav proteins are key components of the cellular machinery that coordinates the formation of adherens junctions with cytoskeletal rearrangements, processes critical for neurogenesis. It is hypothesized that ZIKV interferes with Vav-mediated signaling, leading to defects in neural progenitor cell proliferation and migration, which contributes to the structural brain abnormalities seen in CZS.

Impaired Wound Repair

The process of wound healing involves a coordinated sequence of inflammation, cell proliferation, and tissue remodeling, processes in which Vav proteins are implicated. Their role in regulating cell migration and proliferation is crucial for the effective repair of damaged tissue.

Vav proteins are involved in signaling pathways that control the behavior of fibroblasts and keratinocytes, cells that are fundamental to wound closure. For instance, Vav3 is important for the migration of fibroblasts and their production of collagen, a key component of the new tissue matrix.

In conditions where wound healing is compromised, such as in diabetic ulcers, altered Vav signaling may be a contributing factor. The hyperglycemic environment associated with diabetes can lead to the excessive production of reactive oxygen species (ROS), which can disrupt normal Vav function. This dysregulation can contribute to a state of chronic inflammation and impaired cell migration, hindering the healing process. The role of Vav proteins in integrating signals from growth factors and the extracellular matrix makes them a subject of interest for potential therapeutic strategies aimed at enhancing wound repair.

Research Methodologies and Experimental Models in Oncogene Protein Vav Studies

Genetic Manipulation Techniques

Genetic manipulation is a powerful approach to study protein function by altering the expression or sequence of the gene encoding the protein of interest.

Gene Knockout Models (e.g., Vav-deficient mice)

Gene knockout models, particularly in mice, have been instrumental in understanding the in vivo functions of Vav proteins. By genetically eliminating one or more Vav family members (Vav1, Vav2, Vav3), researchers can observe the resulting phenotypic changes and deduce the protein's biological roles. For instance, studies using Vav1-deficient mice have revealed critical roles for Vav1 in T-cell development and activation, as well as impaired B cell proliferation and NK cell function. jax.org Compound knockout mice, such as Vav2-/- Vav3-/- mice, have shown defects in retinogeniculate axonal projections and impaired angiogenesis, highlighting the roles of these family members in neuronal development and vascular processes. sdbonline.org The generation of hematopoietic-specific knockout models using Cre-loxP technology, where Cre recombinase expression is driven by the Vav promoter, allows for the targeted deletion of genes specifically in hematopoietic cells, providing insights into the role of Vav in blood cell development and related disorders. researchgate.netresearchgate.net

Data from studies using Vav knockout mice have demonstrated distinct roles for different Vav family members in various biological processes. For example, in models of rheumatoid arthritis, the elimination of Vav1 was sufficient to block the development of antigen-induced arthritis, while depletion of Vav2 reduced neutrophil numbers but did not protect against joint degeneration. csic.es This indicates non-redundant functions among the Vav family members in these pathological contexts. csic.es

Transgenic Animal Models (e.g., Drosophila)

Transgenic animal models, such as Drosophila melanogaster (fruit flies), offer simpler systems to study conserved aspects of Vav protein function. Despite having only a single Vav homolog compared to the three in mammals, Drosophila Vav shares similar catalytic and regulatory properties with its mammalian counterparts. biologists.comnih.gov Transgenic flies expressing modified or wild-type Vav can be used for gain-of-function studies to investigate the protein's impact on development and cellular processes. sdbonline.orgnih.gov

In Vitro Cellular Assays

In vitro cellular assays provide controlled environments to investigate the molecular functions of Vav proteins in isolation or in specific cellular contexts.

Cell Culture Systems

Cell culture systems are widely used to study Vav protein function at the cellular level. Various cell lines, including mammalian cells and Drosophila S2 cells, are employed. sdbonline.orgnih.gov These systems allow for the investigation of Vav expression, localization, post-translational modifications (such as tyrosine phosphorylation), and its effects on cellular behaviors like migration, proliferation, and morphological changes. sdbonline.orgbiologists.complos.org For instance, cell culture experiments have suggested a role for Vav proteins in cell migration downstream of growth factor signaling. sdbonline.orgbiologists.com Studies in keratinocyte cell cultures deficient in Vav2 and Vav3 showed reduced activation of proteins involved in cell cycle progression, which could be rescued by re-expressing Vav2 or Vav3. plos.org

Biochemical Assays for GEF Activity

Biochemical assays are essential for measuring the guanine (B1146940) nucleotide exchange factor (GEF) activity of Vav proteins. These assays quantify the ability of Vav to catalyze the exchange of GDP for GTP on Rho family GTPases, thereby activating them. molbiolcell.orgembopress.org Common methods include using fluorescently labeled guanine nucleotides, where the increase in fluorescence upon binding to the GTPase in the presence of a GEF indicates exchange activity. cytoskeleton.com Pull-down assays using GTPase variants bound to beads can also be used to measure the relative amounts of active, GTP-bound GTPase. researchgate.net

Biochemical analyses have shown that Vav proteins act as GEFs for RhoG and RhoA-like GTPases in a phosphotyrosine-dependent manner. embopress.org Studies have demonstrated that tyrosine phosphorylation of Vav proteins, often in response to stimulation by protein tyrosine kinases, leads to the activation of their GEF activity towards Rac1. embopress.orgmdpi.complos.org Oncogenic forms of Vav often exhibit phosphorylation-independent exchange activity. embopress.org

Protein-Protein Interaction Studies (e.g., Co-immunoprecipitation, FRET)

Understanding how Vav proteins interact with other molecules is crucial for deciphering their signaling pathways. Techniques like co-immunoprecipitation (Co-IP) and Förster resonance energy transfer (FRET) are commonly used for this purpose. researchgate.netspringernature.comnih.gov Co-immunoprecipitation involves using an antibody to isolate a protein of interest (Vav) and then checking if other proteins are pulled down with it, indicating a physical association. researchgate.netucsd.edu FRET is a technique that can measure the proximity of two fluorescently labeled molecules in live cells, providing evidence of direct interaction or close association within a protein complex. researchgate.netnih.govucsd.eduresearchgate.net

Table 1: Research Methodologies and Experimental Models for Oncogene Protein Vav Studies

MethodologyTechniqueDescriptionExample Application in Vav Studies
Genetic Manipulation TechniquesGene Knockout Models (e.g., Mice)Eliminating gene expression to study phenotypic consequences.Investigating roles of Vav family members in immune cell development, angiogenesis, and arthritis in deficient mice. jax.orgcsic.es
Transgenic Animal Models (e.g., Drosophila)Introducing foreign genetic material to study gene function or overexpression.Studying conserved Vav functions in development, cell migration, and cytoskeletal dynamics in transgenic flies. sdbonline.orgnih.govresearchgate.net
In Vitro Cellular AssaysCell Culture SystemsStudying protein function and cellular behavior in isolated cells.Analyzing Vav expression, phosphorylation, and effects on cell migration and proliferation in various cell lines. sdbonline.orgbiologists.complos.org
Biochemical Assays for GEF ActivityMeasuring the catalytic activity of Vav in activating GTPases.Quantifying GDP/GTP exchange on Rho GTPases by Vav using fluorescent nucleotides or pull-down assays. embopress.orgcytoskeleton.comresearchgate.net
Protein-Protein Interaction StudiesInvestigating physical associations between Vav and other proteins.Identifying Vav interacting partners using Co-immunoprecipitation and studying complex formation and proximity using FRET. researchgate.netresearchgate.netresearchgate.net

Table 2: Selected Research Findings from this compound Studies

Methodology/TechniqueKey FindingSource(s)
Gene Knockout Models (Mice)Vav1 is essential for T-cell development and activation. jax.org jax.org
Vav2 and Vav3 are involved in retinogeniculate axonal projections and angiogenesis. sdbonline.org sdbonline.org
Specific Vav family members have distinct roles in experimental arthritis models. csic.es csic.es
Transgenic Animal Models (Drosophila)Vav is required for border cell migration and the maintenance of cellular protrusions. sdbonline.orgbiologists.com sdbonline.orgbiologists.com
Vav is necessary for asymmetric Rac activation during cell migration. researchgate.net researchgate.net
Cell Culture SystemsVav proteins are involved in cell migration downstream of growth factor signaling. sdbonline.orgbiologists.com sdbonline.orgbiologists.com
Vav2 and Vav3 influence cell cycle progression in keratinocytes. plos.org plos.org
Biochemical Assays for GEF ActivityVav proteins act as phosphotyrosine-dependent GEFs for RhoG and RhoA-like GTPases. embopress.org embopress.org
Tyrosine phosphorylation activates Vav GEF activity towards Rac1. embopress.orgmdpi.complos.org embopress.orgmdpi.complos.org
Protein-Protein Interaction StudiesVav proteins interact with receptor tyrosine kinases and adaptor proteins. sdbonline.orgbiologists.comresearchgate.netresearchgate.netbiorxiv.org sdbonline.orgbiologists.comresearchgate.netresearchgate.netbiorxiv.org
Vav2 interacts directly with the intracellular domain of PVR. sdbonline.orgbiorxiv.org sdbonline.orgbiorxiv.org

Phosphorylation Assays

Phosphorylation assays are fundamental in studying Vav proteins due to the critical role of tyrosine phosphorylation in regulating their GEF activity. mdpi.comoncotarget.com These assays are used to detect and quantify the phosphorylation status of specific tyrosine residues on Vav proteins, particularly Tyr174 in Vav1, which is known to abolish autoinhibition of the DH domain and stimulate GEF activity. stjohnslabs.commdpi.com

HTRF (Homogeneous Time-Resolved Fluorescence) detection kits offer a cell-based quantitative method for detecting phosphorylated Vav1 at Tyr174, providing a readout of signaling activity downstream of receptors like the T-cell receptor (TCR) and B-cell receptor (BCR). revvity.com This method utilizes two antibodies, one specific for the phosphorylated motif and the other recognizing the protein independently of its phosphorylation state. revvity.com

Research findings indicate that Vav proteins, including Vav1 and Vav2, are inducibly tyrosine phosphorylated following stimulation of various cell surface receptors, such as T-cell receptors, B-cell receptors, integrins, and growth factor receptors. nih.gov The extent of Vav2 phosphorylation can vary depending on the cell type and stimulation conditions. nih.gov

GTPase Activation Assays

GTPase activation assays are essential for measuring the GEF activity of Vav proteins towards Rho family GTPases like RhoA, Rac1, Cdc42, RhoB, and RhoG. revvity.comembopress.orgsigmaaldrich.com These assays typically involve measuring the exchange of GDP for GTP on the target GTPase, catalyzed by Vav. revvity.com

A common technique is the use of radioactive GTP analogs, such as [35S]GTP-γS, which binds to activated GTPases. embopress.org By incubating purified Rho family proteins with non-phosphorylated or phosphorylated Vav-2 in the presence of [35S]GTP-γS, researchers can quantify the exchange activity. embopress.org Studies have shown that phosphorylated Vav-2 exhibits enhanced exchange activity towards RhoA, RhoB, and RhoG, while showing little activity towards Rac-1 and Cdc42 in certain contexts. embopress.org However, other research indicates that Vav can act as a Rac-specific exchange factor downstream of certain receptors. molbiolcell.org

Pulldown assays using the GTPase-binding domain of effector proteins, such as GST-RBD for Ras, are also employed to assess the activation status of GTPases downstream of Vav. embopress.org These assays can demonstrate the requirement of Vav for the activation of specific GTPases in cellular contexts. molbiolcell.orgembopress.orgaai.org For example, studies in neutrophils have shown that Vav proteins are specifically required for FcγR-induced Rac activation. aai.org

Data from GTPase activation assays highlight the context-dependent specificity of Vav proteins towards different Rho GTPases and the impact of phosphorylation on their GEF activity.

Structural Biology Approaches (e.g., X-ray Crystallography)

Structural biology techniques, particularly X-ray crystallography, are invaluable for determining the three-dimensional structure of Vav proteins and their complexes with other molecules. crystalsfirst.comcriver.commayo.edunih.gov X-ray crystallography provides high-resolution atomic details, which are crucial for understanding the biochemical and biophysical mechanisms underlying Vav function and regulation. mayo.edunih.gov

The process involves obtaining purified, high-concentration samples of the protein, growing crystals, and exposing them to an X-ray beam. crystalsfirst.comnih.gov The resulting diffraction pattern is processed to generate an electron density map, allowing the determination of the protein's atomic structure. crystalsfirst.comnih.gov This provides insights into domain organization, active sites, and interaction interfaces. crystalsfirst.comcriver.com

While specific detailed findings on the X-ray crystal structure of full-length oncogenic protein Vav were not extensively detailed in the search results, the application of X-ray crystallography to study protein structures, including those involved in signaling pathways like Vav, is a well-established methodology. crystalsfirst.comcriver.commayo.edunih.gov Structural studies of Vav domains or Vav in complex with its regulatory partners or target GTPases can reveal the conformational changes associated with activation and the mechanisms of protein-protein interaction. The structure of Vav proteins includes a calponin-homology (CH) domain, an acidic (Ac) region, a Dbl-homology (DH) domain, a pleckstrin-homology (PH) region, a C1 subtype zinc finger (ZF) domain, an SH2, and a C-terminal SH3 (CSH3). csic.es The SH2 domain mediates interactions with phosphotyrosine-containing motifs, and the DH-PH-ZF cassette is involved in GEF activity. csic.esbiologists.com

Microscopy and Imaging Techniques

Microscopy and imaging techniques are vital for visualizing the localization, dynamics, and interactions of Vav proteins within cells. These methods provide spatial and temporal information that complements biochemical and structural studies.

Live-Cell Imaging for Subcellular Dynamics

Live-cell imaging allows researchers to observe the dynamic behavior and subcellular localization of Vav proteins in real-time within living cells. nih.govnih.govelifesciences.org This is particularly useful for studying transient events and the movement of proteins between cellular compartments in response to stimuli. nih.govelifesciences.org

Techniques like confocal microscopy can be used to visualize fluorescently tagged Vav proteins. nih.govnih.gov For example, microinjection of molecular beacons targeted to vav mRNA has been used with confocal microscopy to detect vav transcripts in the cytoplasm of living cells. nih.gov More recently, CRISPR/Cas9 gene-editing has been used to fluorescently label endogenous Vav2 and its substrate Rac1 in live cells, enabling the study of their localization dynamics. biologists.com

Live-cell imaging studies can reveal the translocation of Vav proteins upon receptor activation or other cellular events. biologists.comnih.gov For instance, studies have shown that endogenous fluorescently labeled Vav2 can be co-endocytosed with activated EGFR, suggesting sustained signaling from endosomes. biologists.com Observing the dynamics of Vav localization provides insights into where and when Vav exerts its function.

Immunohistochemistry and Immunofluorescence

Immunohistochemistry (IHC) and immunofluorescence (IF) are fixed-cell imaging techniques used to determine the distribution and localization of Vav proteins in tissues and cells. stjohnslabs.comnovusbio.comsigmaaldrich.comnih.govthermofisher.comnih.gov These methods use antibodies that specifically bind to Vav proteins, which are then visualized using chromogenic or fluorescent labels. stjohnslabs.comnovusbio.comsigmaaldrich.comthermofisher.com

IHC is often applied to tissue sections to examine Vav expression patterns in different cell types and in the context of disease, such as cancer. stjohnslabs.comsigmaaldrich.comnih.govnih.gov Immunofluorescence provides higher resolution for studying the subcellular localization of Vav proteins within individual cells. stjohnslabs.comnovusbio.comsigmaaldrich.comnih.govthermofisher.com Double-label immunofluorescence can be used to examine the colocalization of Vav with other cellular markers, such as junctional proteins or cytoskeletal components. nih.gov

Research using IHC and IF has shown that Vav proteins can be enriched in specific cellular locations, such as the apical cell-cell interfaces of enterocytes, where they colocalize with markers of apical junctional proteins. nih.gov In immune cells, Vav proteins localize to the actin cytoskeleton within the immune synapse. nih.gov Antibodies specific for phosphorylated Vav can also be used in IHC and IF to visualize the spatial distribution of activated Vav within cells and tissues. stjohnslabs.com

Data from IHC and IF studies provide valuable information on the tissue and subcellular distribution of Vav proteins, indicating potential sites of action and involvement in specific cellular structures and processes.

Gene Expression and Proteomic Profiling

Gene expression and proteomic profiling techniques provide a global view of Vav expression at the mRNA and protein levels, respectively, and can reveal changes in Vav expression in different biological contexts, including development and disease. These methods can also identify other proteins or genes that are co-regulated with or influenced by Vav.

Gene expression profiling, using techniques like microarrays or RNA sequencing, can measure the levels of vav mRNA transcripts. mdpi.comnih.govresearchgate.netpnas.org These studies can identify differential expression of vav genes in various conditions, such as in different cancer types compared to normal tissues. nih.govresearchgate.netnih.gov For example, studies have shown that Vav1 expression is correlated with resistance to CD40-mediated cell death in diffuse large B-cell lymphoma cell lines. nih.gov Gene expression profiling can also reveal changes in the expression of genes downstream of Vav signaling. mdpi.comresearchgate.netpnas.org

Proteomic profiling, often utilizing mass spectrometry, allows for the large-scale identification and quantification of proteins in a sample. mdpi.comnih.goviu.eduashpublications.org This can be used to measure the protein levels of Vav and to identify changes in the cellular proteome associated with altered Vav expression or activity. mdpi.comnih.gov Proteomic analysis can also identify proteins that interact with Vav or are part of Vav-mediated signaling pathways. nih.gov For instance, nuclear proteome analysis revealed that Vav1 is involved in modulating the nuclear amount of proteins involved in molecular complexes with DNA and may participate in RNA processing. nih.gov

Studies combining gene expression and proteomic profiling can provide a comprehensive understanding of the molecular networks in which Vav proteins operate. researchgate.netnih.govmdpi.com For example, proteomic analysis has shown upregulation of Vav proteins in hypertensive patients, suggesting a role in actin cytoskeleton arrangement in this context. mdpi.com

Data from these profiling studies contribute to understanding the roles of Vav proteins in various biological processes and their potential as biomarkers or therapeutic targets. nih.govresearchgate.netnih.govnih.gov

Data Table Examples:

Table 1: Vav Protein Phosphorylation Sites and Associated Kinases

Vav ProteinPhosphorylation SiteAssociated KinasesResearch Context
Vav1Tyr174HCK, FYNResponse to IFNG and bacterial lipopolysaccharide (LPS)
Vav1Tyrosine residuesHCKIn vitro kinase assays
Vav1, Vav2Tyrosine residuesTCR activation in Jurkat T cells
Vav2Tyrosine residuesEpidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR)Growth factor stimulation in Cos7 cells

Table 2: Vav GEF Activity Towards Rho Family GTPases

Vav ProteinTarget GTPasesPhosphorylation DependenceExperimental MethodKey Findings
Vav2RhoA, RhoB, RhoGPhosphotyrosine-dependent[35S]GTP-γS binding assaysPhosphorylated Vav-2 active on RhoA, RhoB, RhoG; little activity on Rac-1, Cdc42 in this context. embopress.org
VavRac1Required for activationGTP pulldown assayVav specifically required for FcγR-induced Rac activation in neutrophils. aai.org
VavRasGRP1 (GEF for Ras)Dependent on tyrosine-phosphorylated Vav, oncogenic Vav, constitutively active Rac1Ras activation assays (GST-RBD pulldown)Vav/Rac1 pathway stimulates RasGRP1, crucial for Ras activation in lymphoid cells. embopress.org

Table 3: Subcellular Localization of Vav Proteins

Vav ProteinLocalizationCellular ContextImaging TechniqueKey Findings
Vav proteins (general)Apical cell-cell interfacesMouse cecal and colonic enterocytesImmunohistochemistry, Immunofluorescence (confocal microscopy)Enriched at apical junctions, colocalize with β-catenin. nih.gov
Vav1Actin cytoskeleton within immune synapseLymphocytesLocalizes to actin cytoskeleton. nih.gov
Vav2Co-endocytosed with EGFRHuman oral squamous cell carcinoma (HSC3) cellsLive-cell microscopy imaging (endogenous fluorescently labeled Vav2)Suggests sustained signaling from endosomes. biologists.com
Vav1NucleusDifferentiating APL-derived cellsNuclear proteome analysis (indirect evidence)Accumulates in the nuclear compartment, involved in modulating nuclear proteome. nih.gov

Table 4: Differential Expression of VAV Genes in Acute Myeloid Leukemia (AML)

Vav GeneExpression Level in AML vs. ControlSignificance (P-value)MethodPrognostic Value
VAV1Significantly higher< 0.05RT-qPCR, Western blotting, Database analysis (GEPIA, CCLE, etc.)Higher expression associated with lower complete remission rates and poorer overall survival. nih.gov
VAV2Significantly higher< 0.05RT-qPCR, Western blotting, Database analysisHigher levels related to poor overall survival. nih.gov
VAV3Significantly higher< 0.05RT-qPCR, Western blotting, Database analysisHigher levels related to poor overall survival. nih.gov

Quantitative Gene Expression Analysis

Quantitative gene expression analysis is a fundamental approach used to determine the mRNA levels of VAV genes ( VAV1, VAV2, and VAV3) in different cell types, tissues, or experimental conditions. This provides insights into the transcriptional regulation of Vav expression and how it correlates with various biological states or disease processes.

Commonly employed techniques include:

Quantitative Real-Time PCR (RT-qPCR): This method allows for the sensitive and specific quantification of VAV mRNA levels. RT-qPCR has been used to show that the expression levels of VAV1, VAV2, and VAV3 are significantly higher in acute myeloid leukemia (AML) compared to control tissues. nih.gov Studies have also utilized qPCR to examine VAV1 expression in peripheral blood mononuclear cells (PBMC) of multiple sclerosis patients, revealing its significant induction, particularly in female patients. researchgate.net

RNA Sequencing (RNA-Seq): RNA-Seq provides a comprehensive analysis of the transcriptome, allowing for the quantification of all VAV transcripts and the identification of different splice variants. RNA-Seq has been employed to study the transcriptomic alterations in macrophages deficient in individual Vav family genes, revealing highly conserved changes in gene expression. nih.gov This technique can also identify novel gene fusions involving VAV1, such as fusions with GSS and MYO1F observed in peripheral T-cell lymphomas. ashpublications.org

These quantitative gene expression analyses provide crucial data on the abundance of VAV transcripts, which can be correlated with protein levels and cellular phenotypes to understand the regulatory mechanisms and functional implications of Vav expression.

Proteomic Identification of Vav-Interacting Proteins

Understanding the cellular functions of Vav proteins requires identifying the proteins with which they physically interact. These interactions are often transient and regulated, playing key roles in signal transduction pathways. Proteomic approaches are essential for systematically identifying Vav-interacting proteins.

Key methods include:

Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry (MS): This is a widely used technique where an antibody specific to a Vav protein is used to pull down Vav and its interacting partners from cell lysates. The co-precipitated proteins are then identified using mass spectrometry. Co-IP experiments have demonstrated that Vav proteins associate with various signaling molecules. For example, studies have shown that SOCS1 binds to Vav in mammalian cells, and this interaction can be demonstrated by co-immunoprecipitation. embopress.org Vav has also been shown to associate with Ku-70 in vitro using co-immunoprecipitation experiments with lysates from human thymocytes and Jurkat and UT7 cells. psu.edu

Yeast Two-Hybrid System: This genetic method is used to discover protein-protein interactions by testing for physical association between two proteins (a "bait" and a "prey") in yeast. The yeast two-hybrid system has been instrumental in identifying novel Vav-interacting proteins. For instance, it was used to clone SOCS1 as a Vav-binding protein. embopress.org Similarly, a yeast two-hybrid screen of a B-lymphocyte library identified 3BP2 as a binding partner of Vav proteins. nih.gov The C-terminal SH3-SH2-SH3 region of Vav has also been used as bait in yeast two-hybrid screens to isolate proteins like heterogeneous nuclear ribonucleoprotein K (hnRNP K). nih.gov

GST Pulldown Assays: This in vitro technique uses glutathione (B108866) S-transferase (GST)-tagged fusion proteins of Vav domains to isolate interacting proteins from cell lysates or purified protein mixtures. This method can validate interactions identified by other approaches and map the specific domains involved in the interaction. GST fusion proteins derived from Ku-70 were used to study its interaction with Vav in vitro. psu.edu

These proteomic methods provide valuable insights into the protein complexes that Vav participates in, helping to elucidate the molecular mechanisms underlying its diverse functions in cellular signaling.

Functional In Vivo Models (Pre-clinical)

In vivo models, particularly genetically modified mice and xenograft models, are indispensable for studying the physiological roles of Vav proteins and evaluating the potential therapeutic implications of targeting them in the context of disease. These models allow researchers to assess the effects of altered Vav expression or function in a complex living organism.

Types of in vivo models used in Vav studies include:

Vav Knockout Mice: Mice with targeted deletion of one or more Vav genes are crucial for understanding the specific functions and potential redundancy of individual Vav family members.

Vav1 knockout mice exhibit deficient T cell development and proliferation, as well as impaired B cell proliferation and NK cell function. jax.org

Studies using single and compound Vav knockout mice (Vav1-/-, Vav2-/-, Vav3-/-, Vav2-/-; Vav3-/-, and Vav1-/-; Vav2-/-; Vav3-/-) have revealed distinct roles for Vav family members in adaptive and innate immune responses, such as in models of rheumatoid arthritis. csic.es

Triple Vav1/2/3 knockout mice are viable but show drastically reduced thymocyte numbers and peripheral T cells, highlighting the essential role of the Vav family in lymphocyte development. nih.gov These mice have also been used to study inflammatory cytokine responses after fungal infection, showing almost complete abolition of TNF and IL-6 production. tum.de

Conditional knockout models using Cre-Lox recombination systems driven by the Vav1 promoter (Vav-Cre or Vav-iCre) allow for hematopoietic-specific gene deletion, which is particularly useful given Vav's primary expression in these cells. pubcompare.aijax.orgjax.orgplos.org These models have been used to study the role of hematopoietic-specific gene deletion in diseases like Gaucher disease. oup.com

Transgenic Mice: These mice express foreign DNA, such as a mutated form of Vav or a reporter protein under the control of Vav regulatory elements. Transgenic mice expressing Cre recombinase under the control of the human VAV1 regulatory elements are used for conditional gene manipulation in hematopoietic cells. jax.org Another example is the Vav-GFP mouse line, which expresses GFP specifically in hematopoietic cells, allowing for tracking and analysis of these populations. escholarship.org

Xenograft Models: These models involve transplanting human cancer cells or tumor fragments into immunodeficient mice. Xenograft models are used to study tumor growth, metastasis, and the efficacy of potential therapies targeting Vav. A nude mouse peritoneal xenograft model was used to show that RHOA G17E promotes cell invasion through VAV1 in vivo. nih.gov Xenograft models have also been used to demonstrate that azathioprine (B366305) treatment decreases metastasis in pancreatic cancer, and this effect is mediated through Vav1. nih.gov Patient-derived xenografts (PDXs), where human tumor fragments are engrafted into mice, are also used to model human cancers and test drug responses. biologists.comaacrjournals.org

These in vivo models are critical for translating in vitro findings to a physiological context, assessing the impact of Vav on complex biological processes, and evaluating the therapeutic potential of targeting Vav in disease models.

Data Table: Selected Research Findings and Methodologies

Research AreaMethodologyKey FindingSource
Gene Expression in AMLRT-qPCR, Western BlottingVAV1, VAV2, and VAV3 expression is significantly higher in AML. nih.gov nih.gov
Gene Expression in Multiple SclerosisqPCRVAV1 is significantly induced in PBMC of MS patients, especially females. researchgate.net researchgate.net
Transcriptomic Changes in MacrophagesRNA-SeqDeletion of individual Vav genes leads to conserved transcriptomic alterations. nih.gov nih.gov
Vav-SOCS1 InteractionYeast Two-Hybrid, Co-IPSOCS1 binds to Vav in yeast and mammalian cells. embopress.org embopress.org
Vav-3BP2 InteractionYeast Two-Hybrid3BP2 is a binding partner of Vav proteins in B cells. nih.gov nih.gov
Vav-Ku-70 InteractionYeast Two-Hybrid, Co-IP, GST PulldownVav associates with the nuclear protein Ku-70. psu.edu psu.edu
Vav-hnRNP K InteractionYeast Two-HybridVav interacts with heterogeneous nuclear ribonucleoprotein K. nih.gov nih.gov
Role in Lymphocyte DevelopmentVav Knockout Mice (single, double, triple)Vav family proteins are essential for lymphocyte development, with Vav1 playing a major role in T cell development. nih.gov nih.gov
Role in Rheumatoid ArthritisVav Knockout Mice (single, compound)Vav1 is sufficient to block antigen-induced arthritis; Vav2 deficiency reduces neutrophil numbers in joints in a different model. csic.es csic.es
Role in Antifungal ImmunityVav1/2/3 Triple Knockout MiceVav proteins are critical for cytokine production by myeloid cells following fungal detection. tum.de tum.de
Role in Pancreatic Cancer InvasionNude Mouse Peritoneal Xenograft ModelRHOA G17E promotes cell invasion through VAV1 in vivo. nih.gov nih.gov
Anti-metastatic TherapyXenograft and Genetic Mouse Models of Pancreatic CancerAzathioprine decreases metastasis in a Vav1-dependent manner. nih.gov nih.gov
Hematopoietic-Specific StudiesVav-Cre / Vav-iCre Transgenic MiceAllows for conditional gene deletion in hematopoietic cells. pubcompare.aijax.orgjax.orgplos.orgoup.com pubcompare.aijax.orgjax.orgplos.orgoup.com
Cell Tracking in HematopoiesisVav-GFP Transgenic MiceAllows specific GFP labeling of hematopoietic cells. escholarship.org escholarship.org

Future Directions in Oncogene Protein Vav Research

Elucidation of Undetermined Catalysis-Independent Functions

Beyond their GEF activity, Vav proteins serve as crucial adaptor proteins, interacting with a wide array of signaling molecules through their multiple structural domains, including SH2 and SH3 domains. researchgate.netresearchgate.netnih.gov These interactions mediate catalysis-independent functions that are often cell-type specific and can significantly contribute to cellular signaling and disease pathogenesis. mdpi.commdpi.com

Current research indicates that Vav proteins can stimulate signaling pathways not typically associated with Rho GEFs, such as the diacylglycerol-mediated stimulation of the Ras-Raf-Erk axis in lymphocytes. mdpi.comnih.gov This highlights the importance of further exploring these non-canonical roles. Studies using catalytically inactive Vav mutants or analyzing Vav-dependent transcriptomes in various cell types have provided evidence for these GEF-independent functions. mdpi.com For instance, analysis of the Vav-dependent transcriptome in breast cancer cells revealed that some Vav2-dependent genes can still be regulated by a catalytically inactive Vav2 protein. mdpi.com

Furthermore, Vav1 and Vav3 have been implicated in adaptor-like functions within the nucleus, associating with transcriptional responses mediated by factors such as PU.1, NFAT, and NFκB. researchgate.netnih.gov In the case of Vav3, this transcriptional activity appears to rely on adaptor functions located within its DH-PH-ZF cassette. nih.gov

Future research needs to precisely identify the downstream effectors and molecular mechanisms governed by these catalysis-independent functions in different cellular contexts. This includes investigating how these adaptor functions contribute to processes like transcriptional regulation, protein complex formation, and spatial organization of signaling molecules, independent of Rho GTPase activation. The discovery of a catalysis-independent tumor suppressor function for Vav1 in buffering Notch1 signaling in T cells further underscores the importance of this research avenue. mdpi.com

Understanding Functional Redundancy and Specificity Among Vav Family Members

Studies using single, double, and triple knockout mice have been instrumental in dissecting the functional redundancy and specificity of these family members in various physiological processes, including the development and function of immune cells, neurons, and endothelial cells. nih.govmolbiolcell.org For example, Vav1, Vav2, and Vav3 cooperate in signaling routes in T and B lymphocytes, platelets, neutrophils, macrophages, and natural killer cells. molbiolcell.org Conversely, Vav2 and Vav3 work together in neurons and endothelial cells for axon guidance and angiogenesis. molbiolcell.org

Despite this overlap, specific non-overlapping functions have also been observed. Vav1, but not Vav2 or Vav3, stimulates the nuclear factor of activated T cells (NFAT) in T lymphocytes. mdpi.commolbiolcell.org Genome expression profiling experiments have also indicated that Vav2 and Vav3 promote both common and family-member-specific changes in the transcriptome of breast cancer cells. mdpi.com

Future research aims to fully understand the mechanisms underlying this functional redundancy and specificity. This may involve investigating differential expression patterns, unique tissue-specific downstream effectors, distinct subcellular localizations, and variations in their spectrum of binding partners. nih.govmolbiolcell.org Elucidating how these factors contribute to the specific roles of each Vav protein in development, homeostasis, and disease is a critical area of investigation.

Detailed Mechanisms of Post-Translational Regulation Beyond Tyrosine Phosphorylation

The biological activity of Vav proteins is tightly controlled by post-translational modifications (PTMs), with tyrosine phosphorylation being a well-established regulatory mechanism. researchgate.netmdpi.comnih.govnih.govmdpi.comnih.gov Tyrosine phosphorylation, particularly within the acidic region, leads to conformational changes that relieve autoinhibition and activate their GEF activity. researchgate.netnih.gov

However, emerging evidence suggests that Vav proteins are subject to other PTMs that can influence their activity, localization, and interactions. These include acetylation and potentially ubiquitination and sumoylation, similar to other signaling proteins. mdpi.commdpi.comraybiotech.comcytoskeleton.com For instance, recent data suggests that the signaling output of Vav proteins can be regulated by acetylation and binding to plasma membrane-resident phosphatidylinositol monophosphates. mdpi.com

Future research needs to systematically identify and characterize the full spectrum of PTMs on each Vav family member in different cellular states and stimuli. This involves pinpointing the specific residues modified, the enzymes responsible for these modifications (kinases, phosphatases, acetyltransferases, deacetylases, ubiquitin ligases, etc.), and the functional consequences of each modification. Understanding how different PTMs crosstalk and integrate to fine-tune Vav activity and specificity is crucial for a comprehensive understanding of their regulation.

Precise Dissection of Vav's Role in Spatiotemporal Signaling Dynamics

Vav proteins operate within complex signaling networks, and their function is often dependent on their precise localization and activation in space and time. nih.gov High-resolution imaging techniques have begun to shed light on the spatiotemporal dynamics of Vav proteins within cellular structures like the immunological synapse in immune cells. nih.govresearchgate.netnih.gov

Studies have shown that Vav proteins are rapidly recruited to signaling microclusters upon receptor activation, where they likely coordinate the activation of Rho GTPases and the subsequent cytoskeletal rearrangements necessary for processes like cell spreading and migration. researchgate.netnih.gov In T cells, Vav1 is activated within seconds of TCR triggering and is involved in the early signaling waves. nih.gov

Future research aims to precisely dissect the spatiotemporal regulation of Vav activity and its impact on downstream signaling events. This involves utilizing advanced imaging techniques to track Vav localization and activation in real-time within different cellular compartments and structures. Understanding how the dynamic recruitment and activation of Vav proteins contribute to the initiation, propagation, and termination of specific signaling pathways is essential for comprehending their roles in diverse cellular processes. Research in Drosophila neurons has shown that Vav is recruited to the intracellular domain of Eph receptors at the onset of dendritogenesis, transiently activating Cdc42 and highlighting a spatiotemporal role in neuronal development. researchgate.net

Exploration of Novel Therapeutic Strategies Targeting Vav-Mediated Pathways (Focus on Molecular Mechanisms)

Given their critical roles in various diseases, particularly cancer and immune disorders, Vav proteins represent attractive potential therapeutic targets. researchgate.netnih.govtandfonline.com Research is ongoing to explore strategies that can modulate Vav activity or expression to therapeutic benefit, focusing specifically on the underlying molecular mechanisms.

Targeting the catalytic activity of Vav proteins as Rho GEFs is one approach being investigated. However, the potential for off-target effects due to the importance of Rho GTPases in normal cellular functions requires careful consideration. nih.gov

Alternatively, targeting the catalysis-independent, adaptor functions of Vav proteins could offer more specific therapeutic avenues. This would involve disrupting specific protein-protein interactions mediated by Vav domains that are critical for disease progression but less essential for normal cellular function. nih.gov For example, disrupting the interaction between Vav1 and β-catenin has shown potential in modulating β-catenin phosphorylation and cellular transformation in lung cancer cells. nih.gov

Furthermore, understanding the specific Vav family members involved in particular diseases is crucial for developing targeted therapies. For instance, Vav3 has been identified as a critical component in acquired resistance to endocrine therapy in breast cancer, suggesting that targeting Vav3-mediated pathways, such as EGFR signaling, could be a promising strategy. csic.es Similarly, Vav3 knockdown has shown promise in inhibiting glioblastoma cell proliferation, migration, invasion, and cancer stem-like cell self-renewal by affecting pathways involving miR-218. nih.gov Natural products like Diosgenin have also shown anti-metastatic potential by inhibiting Vav2 phosphorylation and Rac1 activation in breast cancer cells. dovepress.com

Future research in this area will focus on identifying specific molecular vulnerabilities in Vav-mediated pathways in different disease contexts. This includes developing small molecules or biologics that can selectively inhibit the GEF activity of individual Vav isoforms or disrupt specific adaptor interactions. A deeper understanding of the molecular mechanisms by which Vav proteins contribute to disease is paramount for the rational design and development of effective and specific therapeutic strategies.

Q & A

Q. What are the key structural and functional domains of VAV oncoproteins, and how do they inform experimental design?

VAV proteins (VAV1, VAV2, VAV3) are guanine nucleotide exchange factors (GEFs) with conserved structural motifs critical for signaling. For example:

  • Acidic N-terminal region : Mediates interactions with transcription factors.
  • Calponin homology (CH) domain : Facilitates actin cytoskeleton remodeling.
  • Cysteine-rich domain (CRD) and pleckstrin homology (PH) domain : Bind lipids and regulate membrane localization.
  • SH2/SH3 domains : Enable interactions with phosphorylated tyrosine residues and proline-rich motifs in signaling partners like Src kinases . Methodological Insight: Use in silico tools (e.g., UniProt, PDB) to map domains and design truncation mutants for functional assays (e.g., Rac1 activation assays). Validate interactions via co-immunoprecipitation (Co-IP) and confocal microscopy .

Q. How do VAV isoforms (VAV1, VAV2, VAV3) differ in tissue expression and signaling roles?

  • VAV1 : Hematopoietic-specific (e.g., T cells, B cells); regulates immune receptor signaling .
  • VAV2/VAV3 : Broadly expressed (e.g., endothelial cells, neurons); implicated in angiogenesis and metastasis . Methodological Insight: Use isoform-specific antibodies (e.g., anti-VAV1 [P15498], anti-VAV2 [P52735]) for Western blotting. Employ CRISPR/Cas9 knockout models to study isoform-specific redundancy in signaling pathways .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in VAV1’s oncogenic vs. tumor-suppressive roles?

VAV1 exhibits context-dependent roles:

  • Oncogenic : Constitutively active mutants (e.g., ΔN-VAV1) drive lymphoma via hyperactivation of Rac1 and NF-κB .
  • Tumor-suppressive : Wild-type VAV1 in solid tumors may inhibit metastasis by modulating integrin signaling . Methodological Insight:
  • Compare phospho-proteomic profiles (e.g., Tyr174 phosphorylation ) in primary vs. metastatic tumors using mass spectrometry.
  • Use syngeneic mouse models with conditional VAV1 knockout in specific cell lineages to assess tumor microenvironment effects .

Q. How can researchers validate VAV-protein interactions predicted by computational tools like ORVAL?

ORVAL predicts oligogenic interactions but requires experimental validation:

  • Step 1 : Filter candidates using structural compatibility (e.g., SH2 domain-phosphopeptide docking).
  • Step 2 : Validate via Förster resonance energy transfer (FRET) or surface plasmon resonance (SPR) for binding kinetics.
  • Step 3 : Assess functional relevance using luciferase reporter assays (e.g., NFAT/AP-1 activation in VAV1-deficient Jurkat cells) .

Q. What are best practices for detecting VAV phosphorylation states in hematopoietic malignancies?

  • Antibody Selection : Use phospho-specific antibodies (e.g., anti-pY174-VAV1 ), validated with siRNA knockdown or phosphatase treatment.
  • Controls : Include non-hematopoietic cell lines (e.g., HEK293) as negative controls.
  • Quantification : Combine flow cytometry (for single-cell phosphorylation) with ELISA for high-throughput screening .

Data Analysis & Contradiction Resolution

Q. How to address discrepancies in VAV3’s role in PI3K-Akt signaling across studies?

  • Hypothesis : Tissue-specific post-translational modifications (e.g., Tyr141 phosphorylation ) may alter VAV3’s GEF activity.
  • Approach :

Perform phospho-mimetic (Y141E) and phospho-dead (Y141F) mutagenesis.

Measure Akt activation in VAV3-transfected HEK293 cells using phospho-Akt (Ser473) antibodies.

Cross-reference with TCGA datasets to correlate VAV3 mutations with PI3K pathway activity in cancer subtypes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.